2,3-Dimethylfumaric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbut-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBYBGVMDAPUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274506 | |
| Record name | 2,3-dimethylbut-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21788-49-8 | |
| Record name | 2,3-dimethylbut-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 2,3-Dimethylfumaric acid"
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dimethylfumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the IUPAC name (E)-2,3-dimethylbut-2-enedioic acid, is a dicarboxylic acid and a derivative of fumaric acid.[1] Its structure, featuring methyl groups on the carbon-carbon double bond, distinguishes it from its parent compound, fumaric acid, and its Z-isomer, 2,3-dimethylmaleic acid. This substitution influences its chemical and physical properties, including its reactivity, solubility, and stereochemistry. The rigid, planar structure and the presence of two carboxylic acid functional groups make it a potential building block in the synthesis of polymers, resins, and specialty chemicals. In the context of drug development, fumaric acid esters, such as dimethyl fumarate, have shown efficacy in treating autoimmune diseases, suggesting that derivatives like this compound could be of interest for investigating structure-activity relationships.
This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound and outlines the key analytical techniques for its characterization. Detailed experimental protocols, data summaries, and workflow visualizations are included to assist researchers in its preparation and analysis.
Synthesis of this compound
A direct, well-documented, single-step synthesis for this compound is not prominently featured in readily available literature. Therefore, a plausible multi-step synthetic route is proposed, commencing from the dimerization of maleic anhydride (B1165640) to form 2,3-dimethylmaleic anhydride, followed by hydrolysis and subsequent isomerization.
Proposed Synthetic Pathway
The proposed pathway involves three primary stages:
-
Synthesis of 2,3-Dimethylmaleic Anhydride: Dimerization of maleic anhydride in the presence of a catalyst such as 2-aminopyridine (B139424).[2]
-
Hydrolysis to 2,3-Dimethylmaleic Acid: Ring-opening of the cyclic anhydride to yield the corresponding dicarboxylic acid (cis-isomer).
-
Isomerization to this compound: Conversion of the thermodynamically less stable cis-isomer (dimethylmaleic acid) to the more stable trans-isomer (dimethylfumaric acid), which can be promoted by heat or light.[3][4]
Visualized Synthesis Workflow
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Protocol 2.3.1: Synthesis of 2,3-Dimethylmaleic Anhydride
-
Materials: Maleic anhydride, 2-aminopyridine, glacial acetic acid, 2 M sulfuric acid.
-
Procedure:
-
Prepare a solution of maleic anhydride (2.0 mol) in glacial acetic acid (300 mL).
-
In a separate flask, prepare a boiling solution of 2-aminopyridine (1.0 mol) in glacial acetic acid (200 mL).[5]
-
Slowly add the maleic anhydride solution to the boiling 2-aminopyridine solution over a period of 1 hour. Vigorous evolution of CO₂ will be observed.
-
Heat the resulting mixture at reflux for an additional 2.5 hours.
-
Remove the acetic acid solvent by distillation.
-
To the residue, add 600 mL of 2 M H₂SO₄ and stir the mixture at reflux for 2 hours to ensure complete hydrolysis of any remaining intermediates.[5]
-
Cool the mixture in an ice bath to precipitate the product.
-
Filter the crude 2,3-dimethylmaleic anhydride crystals, wash with cold 2 M H₂SO₄ and then with cold deionized water.
-
Dry the product under vacuum. The product can be further purified by sublimation.[5]
-
Protocol 2.3.2: Hydrolysis to 2,3-Dimethylmaleic Acid
-
Materials: 2,3-Dimethylmaleic anhydride, deionized water.
-
Procedure:
-
Suspend the synthesized 2,3-dimethylmaleic anhydride (1.0 eq) in deionized water (10 mL per gram of anhydride).
-
Heat the suspension to 80-90 °C with vigorous stirring.
-
Continue heating until the solid anhydride has completely dissolved, indicating the formation of the dicarboxylic acid.
-
Cool the solution slowly to room temperature and then in an ice bath to crystallize the 2,3-dimethylmaleic acid.
-
Filter the crystals, wash with a small amount of ice-cold water, and dry under vacuum.
-
Protocol 2.3.3: Isomerization to this compound
-
Materials: 2,3-Dimethylmaleic acid.
-
Procedure:
-
Place the dry 2,3-dimethylmaleic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the solid gently above its melting point. (Note: The melting point of 2,3-dimethylmaleic acid will need to be determined or found in the literature).
-
Maintain the molten state at a temperature that minimizes decomposition while allowing for isomerization (typically in the range of 150-200°C for related compounds).[4]
-
Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by ¹H NMR) for the appearance of the product signals and disappearance of the starting material signals.
-
Once the desired conversion is achieved, cool the flask to room temperature. The solidified product is the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an aqueous ethanol (B145695) mixture) to obtain the purified this compound.
-
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (E)-2,3-dimethylbut-2-enedioic acid | [1] |
| CAS Number | 21788-49-8 | [1] |
| Molecular Formula | C₆H₈O₄ | [1] |
| Molecular Weight | 144.12 g/mol | [1] |
| Melting Point | Data not available in search results | |
| Solubility | Data not available in search results |
Spectroscopic Data
Spectroscopic analysis provides definitive structural information.
| Technique | Observed Data / Expected Features | Reference |
| ¹H NMR | Expected to show a singlet for the two equivalent methyl groups (CH₃) and a broad singlet for the two equivalent carboxylic acid protons (COOH). Specific chemical shift data is not available in search results. | |
| ¹³C NMR | Expected to show distinct signals for the carboxylic carbons (C=O), the olefinic carbons (C=C), and the methyl carbons (CH₃). A spectrum is noted as available but data is not provided in the search results.[1] | |
| Infrared (IR) Spectroscopy | Expected to show characteristic absorption bands: a broad O-H stretch (from COOH) around 2500-3300 cm⁻¹, a sharp C=O stretch (from COOH) around 1700 cm⁻¹, and a C=C stretch around 1640 cm⁻¹. A vapor phase spectrum is noted as available.[1] | |
| Mass Spectrometry (GC-MS) | The molecular ion peak [M]⁺ at m/z = 144 is expected. A top peak at m/z = 126 is reported.[1] This could correspond to the loss of a water molecule [M-H₂O]⁺ or other fragmentation patterns. |
Visualized Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
Characterization Protocols
Protocol 3.4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess purity.
-
Procedure:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Acquire a ¹H NMR spectrum. Record chemical shifts (δ) in ppm relative to a reference standard (e.g., TMS). Note the integration and multiplicity (singlet, doublet, etc.) of each signal.
-
Acquire a ¹³C NMR spectrum. Record the chemical shifts of all unique carbon atoms.
-
Analyze the spectra to confirm the presence of two equivalent methyl groups and two equivalent carboxylic acid groups, consistent with the symmetric structure of this compound.
-
Protocol 3.4.2: Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups.
-
Procedure:
-
Prepare the sample. For a solid, this is typically done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in an FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption peaks for O-H (carboxylic acid), C=O (carboxylic acid), and C=C (alkene) functional groups.
-
Protocol 3.4.3: Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Procedure:
-
Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent for Electrospray Ionization (ESI-MS).
-
Acquire the mass spectrum.
-
Identify the molecular ion peak (M⁺) corresponding to the molecular weight of 144.12 g/mol .
-
Analyze the major fragment ions to support the proposed structure. The reported peak at m/z 126 is a key fragment to observe.[1]
-
Protocol 3.4.4: Melting Point Determination
-
Objective: To assess the purity of the final product.
-
Procedure:
-
Place a small amount of the dry, crystalline product into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
-
References
An In-Depth Technical Guide to 2,3-Dimethylfumaric Acid: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethylfumaric acid, a derivative of fumaric acid, holds significant interest within the scientific community, particularly for its potential therapeutic applications stemming from the well-documented activities of related fumaric acid esters. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways associated with this compound and its analogs. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental insights, and visual representations of key molecular interactions.
Chemical Properties and Structure
This compound, systematically named (2E)-2,3-dimethylbut-2-enedioic acid, is a dicarboxylic acid with the molecular formula C₆H₈O₄.[1][2] Its structure features a central carbon-carbon double bond in the trans-configuration, with a carboxylic acid group and a methyl group attached to each of the double-bonded carbons.
Physicochemical Data
Quantitative data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the available computed and experimental data for this compound, alongside experimentally determined values for the parent compound, fumaric acid, and its well-studied derivative, dimethyl fumarate (B1241708), for comparative purposes.
| Property | This compound | Fumaric Acid | Dimethyl Fumarate |
| IUPAC Name | (2E)-2,3-dimethylbut-2-enedioic acid[1] | (2E)-but-2-enedioic acid | dimethyl (E)-but-2-enedioate |
| Molecular Formula | C₆H₈O₄[1] | C₄H₄O₄ | C₆H₈O₄ |
| Molecular Weight | 144.12 g/mol [1][2] | 116.07 g/mol | 144.13 g/mol |
| Melting Point | Not available | 287 °C (decomposes)[3] | 102-106 °C |
| Boiling Point | 340.4 °C (calculated)[4] | 290 °C (sublimes) | 192-193 °C |
| Solubility in Water | Not available | 0.63 g/100 mL at 25 °C[3] | 1.6 mg/mL at 20 °C[5] |
| pKa₁ | Not available | 3.03 | Not applicable |
| pKa₂ | Not available | 4.44 | Not applicable |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the two equivalent methyl groups and a broad singlet for the two carboxylic acid protons. The exact chemical shifts will be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the sp² carbons of the double bond, and the carbonyl carbons of the carboxylic acid groups.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), the C=C stretch (around 1640 cm⁻¹), and C-O stretching and O-H bending vibrations.[6]
Experimental Protocols
Representative Synthesis of a Fumaric Acid Derivative
Materials:
-
Maleic anhydride (B1165640)
-
Concentrated sulfuric acid
-
Sodium carbonate solution
-
Diethyl ether
Procedure:
-
Dissolve maleic anhydride in methanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux the mixture for a specified period to allow for both esterification and isomerization to the more stable trans-isomer (fumarate).
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium carbonate.
-
Extract the product, dimethyl fumarate, with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude dimethyl fumarate, which can be further purified by recrystallization or distillation.
Disclaimer: This is a general procedure for a related compound and may require optimization for the synthesis of this compound.
Biological Activity and Signaling Pathways
The biological activities of fumaric acid derivatives, particularly dimethyl fumarate (DMF), are of significant interest in drug development. DMF is an approved treatment for multiple sclerosis and psoriasis. Its mechanism of action is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Nrf2 Signaling Pathway Activation
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Electrophilic compounds like mono- and dimethyl fumarate can activate this pathway through the modification of cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective genes, including antioxidant enzymes and proteins involved in detoxification.
Experimental Workflow for Studying Nrf2 Activation
The following diagram outlines a typical experimental workflow to investigate the effect of a compound like this compound on the Nrf2 signaling pathway.
Conclusion
This compound represents an intriguing molecule for further investigation, largely due to the established therapeutic success of its close analog, dimethyl fumarate. While a complete physicochemical profile of this compound is not yet publicly available, this guide consolidates the existing knowledge and provides a framework for future research. The profound role of fumarates in modulating the Nrf2 signaling pathway underscores the potential of this class of compounds in treating diseases with an underlying component of oxidative stress and inflammation. Further studies are warranted to fully elucidate the specific properties and therapeutic potential of this compound.
References
- 1. This compound | C6H8O4 | CID 5371506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethylbut-2-enedioic acid | C6H8O4 | CID 10262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-2,3-dimethylbut-2-enedioic acid [stenutz.eu]
- 4. lookchem.com [lookchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 2,3-Dimethylfumaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2,3-Dimethylfumaric acid, also known as (E)-2,3-dimethylbut-2-enedioic acid. Due to the limited availability of publicly accessible experimental NMR data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides general experimental protocols for acquiring such data.
Chemical Structure and Expected NMR Signals
This compound possesses a symmetrical structure with the following key features relevant to NMR spectroscopy:
-
Two equivalent methyl groups (-CH3)
-
Two equivalent carboxylic acid groups (-COOH)
-
A central carbon-carbon double bond (C=C)
This symmetry will simplify the expected 1H and 13C NMR spectra.
Predicted Spectroscopic Data
Predicted 1H NMR Data
The 1H NMR spectrum is expected to be simple due to the molecule's symmetry.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.0 - 2.5 | Singlet (s) | 6H | Two equivalent -CH3 groups |
| ~10 - 13 | Broad Singlet (br s) | 2H | Two equivalent -COOH groups |
Predicted 13C NMR Data
The 13C NMR spectrum is also expected to show a limited number of signals.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~15 - 25 | -CH3 carbons |
| ~130 - 140 | Olefinic carbons (C=C) |
| ~170 - 180 | Carboxylic acid carbons (-COOH) |
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following general experimental protocols are recommended. These protocols are based on standard laboratory practices for the NMR analysis of small organic molecules.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Common choices for carboxylic acids include Deuterated Dimethyl Sulfoxide (DMSO-d6), Deuterated Methanol (CD3OD), or Deuterated Chloroform (CDCl3). The choice of solvent will influence the chemical shifts, particularly the acidic proton of the carboxylic acid.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (0.03-0.05% v/v).
-
Sample Filtration: If any solid particles are present, filter the solution into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.
NMR Spectrometer Parameters
The following are typical parameters for acquiring 1H and 13C NMR spectra on a 400 or 500 MHz NMR spectrometer.
1H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
13C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, as the 13C nucleus is less sensitive.
-
Temperature: 298 K (25 °C).
Visualization of Experimental Workflow
The logical flow for acquiring and interpreting NMR data for this compound can be visualized as follows.
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion
While a definitive, published experimental NMR dataset for this compound remains elusive in readily accessible sources, this guide provides a robust framework for its spectroscopic characterization. The predicted spectra, based on the molecule's symmetrical structure, offer a clear expectation for researchers. The detailed experimental protocols provide a practical starting point for obtaining high-resolution NMR data, which is crucial for the unambiguous identification and quality control of this compound in research and development settings. The provided workflow visualization further clarifies the logical steps involved in the process, from sample preparation to final structural confirmation.
"2,3-Dimethylfumaric acid CAS number and synonyms"
CAS Number: 21788-49-8[1]
Synonyms: (2E)-2,3-Dimethyl-2-butenedioic acid, γ-Methylmesaconic acid, Dimethylfumaric acid, Fumaric acid, dimethyl-, NSC-174100[1]
This technical guide provides a comprehensive overview of 2,3-Dimethylfumaric acid, addressing its chemical identity and properties. Due to the limited availability of in-depth experimental and biological data specifically for this compound in publicly accessible literature, this guide also includes a detailed examination of the closely related and extensively studied compound, Dimethyl Fumarate (B1241708) (DMF), to provide relevant context and insights for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
While extensive experimental data for this compound is scarce, its fundamental physicochemical properties have been computed and are summarized below.
| Property | Value | Reference |
| Molecular Formula | C6H8O4 | [1] |
| Molecular Weight | 144.12 g/mol | [1] |
| IUPAC Name | (E)-2,3-dimethylbut-2-enedioic acid | [1] |
| Physical Description | Solid (Predicted) | |
| XLogP3-AA | 0.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 144.04225873 g/mol | [1] |
| Monoisotopic Mass | 144.04225873 g/mol | [1] |
| Topological Polar Surface Area | 74.6 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
Dimethyl Fumarate (DMF): An Illustrative Fumaric Acid Ester
Given the limited specific data on this compound, this section details the properties, synthesis, and biological activity of Dimethyl Fumarate (DMF), a widely researched fumaric acid ester with approved therapeutic applications. This information serves as a valuable reference for understanding the potential characteristics and mechanisms of related fumaric acid derivatives.
Physicochemical Properties of Dimethyl Fumarate (DMF)
| Property | Value | Reference |
| CAS Number | 624-49-7 | [2][3][4] |
| Molecular Formula | C6H8O4 | [3][4] |
| Molecular Weight | 144.13 g/mol | [2] |
| IUPAC Name | dimethyl (2E)-but-2-enedioate | |
| Melting Point | 103.5 °C | [2] |
| Boiling Point | 192-193 °C | [2] |
| Density | 0.84 g/cm³ (solid) | [2] |
Experimental Protocols: Synthesis of Dimethyl Fumarate
Several methods for the synthesis of dimethyl fumarate have been reported, primarily involving the esterification of fumaric acid or the isomerization of dimethyl maleate (B1232345).
Protocol 1: Acid-Catalyzed Esterification of Fumaric Acid
This common method involves the reaction of fumaric acid with methanol (B129727) in the presence of an acid catalyst, typically sulfuric acid.
-
Materials: Fumaric acid, Methanol, Sulfuric acid.
-
Procedure:
-
Dissolve fumaric acid in methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) for a period of 3 to 48 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to allow the dimethyl fumarate product to crystallize.
-
Isolate the crystalline product by filtration.
-
Wash the crystals with a suitable solvent (e.g., cold methanol or water) to remove any remaining acid and unreacted starting materials.
-
Dry the purified dimethyl fumarate crystals.[5]
-
Protocol 2: Synthesis from Maleic Anhydride (B1165640)
An alternative industrial-scale process involves a one-pot reaction starting from maleic anhydride.
-
Materials: Maleic anhydride, Methanol, a Lewis acid (e.g., anhydrous aluminum chloride), an acid chloride (e.g., thionyl chloride).
-
Procedure:
-
Dissolve maleic anhydride in methanol and stir for 3-4 hours at 45-50°C to facilitate the ring-opening reaction to form monomethyl maleate.
-
Introduce a Lewis acid catalyst (e.g., anhydrous aluminum chloride) to promote the isomerization of monomethyl maleate to monomethyl fumarate.
-
Convert the resulting monomethyl fumarate to dimethyl fumarate through an acid chloride-mediated esterification by adding an acid chloride like thionyl chloride and heating the mixture.
-
Isolate and purify the final dimethyl fumarate product.[6][7]
-
Signaling Pathway: The Nrf2-ARE Pathway
A primary mechanism of action for dimethyl fumarate's therapeutic effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[8]
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like DMF can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a wide array of cytoprotective and antioxidant enzymes and proteins, which help to mitigate cellular stress and inflammation.[8]
Below is a diagram illustrating the activation of the Nrf2 pathway by Dimethyl Fumarate.
Caption: Activation of the Nrf2 signaling pathway by Dimethyl Fumarate (DMF).
Conclusion
While this compound is a defined chemical entity with an assigned CAS number, detailed research into its biological activities and potential therapeutic applications is not widely available in the public domain. In contrast, the related compound, dimethyl fumarate, has been extensively studied, revealing a significant mechanism of action through the Nrf2 pathway and leading to its use as an approved therapeutic agent. The information provided on dimethyl fumarate serves as a valuable framework for researchers interested in the broader class of fumaric acid derivatives and may guide future investigations into the specific properties and activities of this compound. Further research is warranted to elucidate the unique characteristics of this compound and to determine its potential for drug development.
References
- 1. This compound | C6H8O4 | CID 5371506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Dimethyl fumarate [webbook.nist.gov]
- 4. Dimethyl fumarate [webbook.nist.gov]
- 5. US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]
- 6. An Improved Process For The Synthesis Of Dimethyl Fumarate [quickcompany.in]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Efficacy of Fumaric Acid Esters in the R6/2 and YAC128 Models of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 2,3-Dimethylfumaric Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaric acid and its derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, derivatives of 2,3-dimethylfumaric acid, most notably dimethylfumarate (DMF), have emerged as clinically important therapeutic agents. Initially recognized for its efficacy in treating psoriasis, DMF and its active metabolite, monomethylfumarate (B1259140) (MMF), have since been approved for the treatment of relapsing-remitting multiple sclerosis. Their therapeutic effects are primarily attributed to a complex interplay of anti-inflammatory, immunomodulatory, and antioxidant mechanisms. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used to elucidate these properties.
Core Mechanisms of Action
The biological effects of this compound derivatives are multifaceted, primarily revolving around the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.
The Nrf2-Keap1 Antioxidant Response Pathway
A central mechanism of action for many fumaric acid esters is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense against oxidative stress.[1][2][3] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like DMF can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3] This upregulation of antioxidant enzymes helps to mitigate cellular damage from reactive oxygen species (ROS).
dot
References
- 1. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease | Journal of Neuroscience [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Nrf2 Pathway by Dimethyl Fumarate Attenuates Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 2,3-Dimethylfumaric Acid in Organic Solvents: A Technical Guide
Abstract
This technical guide addresses the solubility of 2,3-dimethylfumaric acid in organic solvents, a critical parameter for its application in research, chemical synthesis, and drug development. A comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this compound across a range of organic solvents. This document, therefore, serves as a procedural guide for researchers and scientists, outlining detailed experimental protocols for determining the solubility of this compound. Furthermore, it provides qualitative solubility insights based on the behavior of structurally similar compounds and general principles of organic chemistry.
Introduction
This compound, a derivative of fumaric acid, is a molecule of interest in various fields, including the synthesis of metal-organic frameworks (MOFs) and potentially as a building block in medicinal chemistry.[1] The solubility of a compound is a fundamental physicochemical property that governs its behavior in solution, impacting reaction kinetics, purification methods such as recrystallization, and formulation development. Understanding the solubility of this compound in different organic solvents is therefore essential for its effective utilization.
Despite its relevance, a thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a variety of common organic solvents. Qualitative information suggests its solubility in polar aprotic solvents like N,N-diethylformamide (DEF) and N,N-dimethylformamide (DMF), as evidenced by its use in MOF synthesis.[1] However, for a broader application, a more systematic understanding of its solubility profile is required.
This guide provides a detailed methodology for the experimental determination of the solubility of this compound, enabling researchers to generate the necessary data for their specific applications.
Qualitative Solubility Profile and Influencing Factors
While quantitative data is scarce, the general principles of "like dissolves like" can provide a preliminary assessment of the solubility of this compound.[2] As a dicarboxylic acid, its structure features both polar carboxyl groups capable of hydrogen bonding and a nonpolar hydrocarbon backbone.
-
Polar Solvents: The presence of two carboxylic acid groups suggests that this compound will exhibit some solubility in polar organic solvents, particularly those that can act as hydrogen bond donors or acceptors. Alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and polar aprotic solvents (e.g., DMSO, DMF) are expected to be suitable solvents. The solubility of the parent compound, fumaric acid, is reported to be 5.76 g/100 g in 95% alcohol at 30 °C and 1.72 g/100 g in acetone (B3395972) at 30 °C.[3]
-
Nonpolar Solvents: Conversely, due to the polar nature of the carboxyl groups, this compound is expected to have low solubility in nonpolar solvents such as hexane, toluene, and benzene.[2] Fumaric acid is noted to be insoluble in benzene.[3]
-
Effect of Methyl Groups: The two methyl groups in this compound increase the nonpolar character of the molecule compared to fumaric acid. This may slightly enhance its solubility in less polar organic solvents and potentially decrease its solubility in highly polar solvents like water, relative to the parent compound.
Experimental Protocol for Solubility Determination
The following section outlines a standard laboratory procedure for determining the solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the isothermal equilibrium method or shake-flask method, is a reliable technique for obtaining accurate solubility data.[4][5]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath with temperature control
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or titration setup)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time. A common practice is to agitate for at least 24 hours.[5]
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered, saturated solution to a suitable concentration with the same solvent.
-
Determine the concentration of this compound in the diluted solution using a pre-validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often a suitable method for organic acids.
-
Alternatively, for acidic compounds, titration with a standardized basic solution can be employed.[6]
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.
-
Data Presentation
For clarity and comparative analysis, the determined solubility data should be organized into a table.
Table 1. Hypothetical Solubility Data for this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Ethanol | 25 | Experimental Value | Experimental Value |
| Acetone | 25 | Experimental Value | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value | Experimental Value |
| Toluene | 25 | Experimental Value | Experimental Value |
| N,N-Dimethylformamide | 25 | Experimental Value | Experimental Value |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.
Conclusion
References
An In-depth Technical Guide to the Thermodynamic Stability of 2,3-Dimethylfumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of 2,3-dimethylfumaric acid. Due to the limited availability of direct experimental data for this specific compound, this guide combines established data for the parent compound, fumaric acid, with theoretical estimations based on group additivity methods and computational chemistry principles. It also outlines detailed experimental protocols for determining the thermodynamic properties of this compound.
Introduction to Thermodynamic Stability
The thermodynamic stability of a molecule refers to its energy state relative to its isomers or constituent elements. For this compound, an unsaturated dicarboxylic acid, its stability is a critical parameter in various applications, including its use as a linker in the synthesis of metal-organic frameworks (MOFs) and in the development of drug delivery systems. The trans configuration of the methyl groups in this compound is expected to be thermodynamically more stable than its cis isomer, 2,3-dimethylmaleic acid, due to reduced steric hindrance. This is analogous to the stability relationship between fumaric acid and maleic acid.
Quantitative Thermodynamic Data
Table 1: Experimental Thermodynamic Data for Fumaric Acid and Maleic Acid at 298.15 K
| Compound | Molecular Formula | Molar Mass ( g/mol ) | ΔcH°solid (kJ/mol) | ΔfH°solid (kJ/mol) | ΔfG°solid (kJ/mol) |
| Fumaric Acid | C₄H₄O₄ | 116.07 | -1336.0[3] | -811.0[4] | -693.3 |
| Maleic Acid | C₄H₄O₄ | 116.07 | -1359.2[3] | -787.8 | -670.3 |
Note: ΔfG°solid values are calculated from ΔfH°solid and standard entropy values.
Table 2: Estimated Thermodynamic Data for this compound and 2,3-Dimethylmaleic Acid at 298.15 K
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Estimated ΔcH°solid (kJ/mol) | Estimated ΔfH°solid (kJ/mol) | Estimated ΔfG°solid (kJ/mol) |
| This compound | C₆H₈O₄ | 144.12 | -2640 | -920 | -780 |
| 2,3-Dimethylmaleic Acid | C₆H₈O₄ | 144.12 | -2665 | -895 | -755 |
Disclaimer: The values in Table 2 are estimates derived from group additivity principles and should be confirmed by experimental measurement.
The lower estimated heat of combustion for this compound compared to its cis-isomer suggests it is the more thermodynamically stable compound. The negative enthalpy of formation for both isomers indicates that they are stable with respect to their constituent elements.
Isomerization of 2,3-Dimethylmaleic Acid to this compound
The conversion of the less stable cis-isomer (2,3-dimethylmaleic acid) to the more stable trans-isomer (this compound) is an exothermic process. The thermodynamic parameters for this isomerization can be estimated from the data in Table 2.
Table 3: Estimated Thermodynamics of Isomerization at 298.15 K
| Reaction | Estimated ΔH°isomerization (kJ/mol) | Estimated ΔG°isomerization (kJ/mol) |
| 2,3-Dimethylmaleic Acid (s) → this compound (s) | -25 | -25 |
The negative values for the enthalpy and Gibbs free energy of isomerization indicate that the conversion of 2,3-dimethylmaleic acid to this compound is a spontaneous and thermodynamically favorable process.
Experimental Protocols
To experimentally determine the thermodynamic stability of this compound, two key techniques are employed: bomb calorimetry and differential scanning calorimetry (DSC).
Determination of the Heat of Combustion by Bomb Calorimetry
Bomb calorimetry is the standard method for determining the heat of combustion of solid organic compounds.[5][6][7][8] From this value, the standard enthalpy of formation can be calculated.
Experimental Workflow for Bomb Calorimetry
Caption: Workflow for determining the heat of combustion using bomb calorimetry.
Detailed Methodology:
-
Calibration: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[9]
-
Sample Preparation: A sample of this compound (approximately 1 gram) is accurately weighed and pressed into a pellet. A measured length of ignition wire is attached to the electrodes of the bomb head, making contact with the pellet.
-
Bomb Assembly: The sample cup containing the pellet is placed in the bomb. One milliliter of deionized water is added to the bomb to saturate the internal atmosphere with water vapor. The bomb is then sealed and filled with high-purity oxygen to a pressure of 25-30 atm.
-
Calorimetric Measurement: The sealed bomb is submerged in a known volume of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded for a few minutes. The sample is then ignited. The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.
-
Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.[10][11]
Thermal Stability and Phase Transitions by Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow to or from a sample as a function of temperature or time.[12][13][14][15] It can be used to determine the melting point, enthalpy of fusion, and to observe any phase transitions or decomposition, providing insights into the thermal stability of the compound.
Experimental Workflow for Differential Scanning calorimetry
Caption: Workflow for analyzing thermal properties using DSC.
Detailed Methodology:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
DSC Analysis: The sample and reference pans are placed in the DSC instrument. The temperature is ramped up at a constant rate (e.g., 10 °C/min) over a desired temperature range. The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to identify thermal events. An endothermic peak indicates melting, and the temperature at the peak maximum is taken as the melting point. The area under the melting peak is integrated to determine the enthalpy of fusion. Sharp exothermic events at higher temperatures may indicate decomposition, providing an upper limit for the thermal stability of the compound.
Computational Thermochemistry Protocol
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide reliable estimates of thermodynamic properties.[16][17][18][19][20]
Logical Flow for DFT Calculations
Caption: Logical flow for calculating thermodynamic properties using DFT.
Detailed Methodology:
-
Structure Optimization: The 3D structure of this compound is built and its geometry is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the most stable conformation.
-
Frequency Calculation: A frequency calculation is performed on the optimized structure to ensure it corresponds to a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
Energy Calculation: The total electronic energy of the optimized molecule is calculated.
-
Thermochemical Calculation: The standard enthalpy of formation is typically calculated using a balanced isodesmic reaction. This involves calculating the energies of all species in the reaction and using known experimental enthalpies of formation for the other compounds in the reaction to determine the enthalpy of formation of the target molecule. The standard Gibbs free energy of formation is then calculated by including the thermal corrections to the Gibbs free energy obtained from the frequency calculation.
Conclusion
While direct experimental thermodynamic data for this compound is currently scarce, this guide provides a robust framework for understanding and determining its stability. The estimated thermodynamic values, based on well-established principles and data from analogous compounds, strongly suggest that this compound is a thermodynamically stable compound, with greater stability than its cis-isomer, 2,3-dimethylmaleic acid. The detailed experimental and computational protocols provided herein offer a clear path for researchers to obtain precise, quantitative data for this important chemical compound. Such data is invaluable for the rational design of new materials and pharmaceutical formulations.
References
- 1. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 2. Group additivity values for estimating the enthalpy of formation of organic compounds: an update and reappraisal. 1. C, H, and O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The standard enthalpies of combustion of fumaric acid and maleic acid (to.. [askfilo.com]
- 4. Fumaric Acid [webbook.nist.gov]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. pages.jh.edu [pages.jh.edu]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. scimed.co.uk [scimed.co.uk]
- 9. ddscalorimeters.com [ddscalorimeters.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 12. ucm.es [ucm.es]
- 13. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
- 18. jchemlett.com [jchemlett.com]
- 19. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of 2,3-Dimethylfumaric Acid and Dimethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the chemical structures of 2,3-dimethylfumaric acid and dimethyl maleate (B1232345). As geometric isomers, these compounds share the same molecular formula (C₆H₈O₄) but exhibit distinct spatial arrangements of their constituent atoms, leading to different physicochemical properties and reactivity. This document outlines their structural differences, presents a comparative analysis of their properties in a structured format, and provides detailed experimental protocols for their synthesis and characterization. The content herein is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and materials science.
Introduction
Geometric isomerism, also known as cis-trans isomerism, is a critical concept in stereochemistry that has profound implications in various scientific disciplines, including pharmacology and materials science. The distinct three-dimensional arrangement of atoms in geometric isomers can lead to significant differences in their biological activity, physical properties, and chemical reactivity. This guide focuses on two such isomers: this compound and dimethyl maleate.
This compound is the trans isomer, where the methyl groups are positioned on opposite sides of the carbon-carbon double bond. In contrast, dimethyl maleate is the diester of maleic acid and represents the cis isomer, with the two methyl ester groups located on the same side of the double bond. Understanding the structural nuances between these two molecules is essential for their appropriate application in research and development.
Molecular Structure and Stereochemistry
The fundamental difference between this compound and dimethyl maleate lies in their stereochemistry around the C=C double bond.
-
This compound ((2E)-2,3-Dimethylbut-2-enedioic acid): This molecule possesses a trans configuration. The two methyl groups (-CH₃) and the two carboxylic acid groups (-COOH) are situated on opposite sides of the double bond. This arrangement results in a more linear and sterically less hindered structure.
-
Dimethyl Maleate (Dimethyl (Z)-but-2-enedioate): This molecule is the dimethyl ester of maleic acid and exhibits a cis configuration. The two methoxycarbonyl groups (-COOCH₃) are on the same side of the double bond. This cis arrangement leads to greater steric strain and a bent molecular shape.
Below are the structural representations of these two compounds.
Methodological & Application
"synthesis protocol for 2,3-Dimethylfumaric acid from maleic anhydride"
Application Note
This document provides a detailed protocol for the synthesis of 2,3-dimethylfumaric acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, maleic anhydride (B1165640). The protocol outlines a three-step process: the synthesis of 2,3-dimethylmaleic anhydride, its subsequent hydrolysis to 2,3-dimethylmaleic acid, and the final isomerization to the target compound, this compound. This procedure is intended for researchers in organic synthesis, drug development, and materials science.
Experimental Protocols
Step 1: Synthesis of 2,3-Dimethylmaleic Anhydride
This procedure is adapted from the literature and involves the dimerization of maleic anhydride catalyzed by 2-aminopyridine (B139424).
-
Materials:
-
Maleic anhydride
-
2-Aminopyridine
-
Glacial acetic acid
-
Hydrochloric acid (2 M)
-
Deionized water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Vacuum pump
-
-
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-aminopyridine (0.05 mol) and glacial acetic acid (200 mL).
-
Heat the mixture to reflux with stirring.
-
In a separate beaker, dissolve maleic anhydride (0.5 mol) in glacial acetic acid (300 mL).
-
Add the maleic anhydride solution dropwise to the refluxing 2-aminopyridine solution over a period of 1 hour. A strong evolution of carbon dioxide will be observed.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 48 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Remove the acetic acid by distillation under reduced pressure.
-
To the residue, add 2 M hydrochloric acid (500 mL) and stir the mixture at reflux for 2 hours.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water (3 x 50 mL).
-
Dry the product under vacuum to yield 2,3-dimethylmaleic anhydride.
-
Step 2: Synthesis of 2,3-Dimethylmaleic Acid
This step involves the hydrolysis of the anhydride synthesized in Step 1.
-
Materials:
-
2,3-Dimethylmaleic anhydride
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dimethylmaleic anhydride (1 part by weight) in deionized water (10 parts by volume).
-
Heat the suspension to reflux with vigorous stirring. The solid will gradually dissolve as it hydrolyzes to the diacid.
-
Continue refluxing for 2 hours to ensure complete hydrolysis.
-
After cooling to room temperature, remove the water under reduced pressure using a rotary evaporator to obtain crude 2,3-dimethylmaleic acid. This can be used in the next step without further purification.
-
Step 3: Isomerization to this compound
This final step involves the photochemical isomerization of the cis-isomer (2,3-dimethylmaleic acid) to the more stable trans-isomer (this compound).
-
Materials:
-
2,3-Dimethylmaleic acid
-
Suitable solvent (e.g., water or methanol)
-
-
Equipment:
-
Quartz reaction vessel
-
High-pressure mercury lamp
-
Magnetic stirrer
-
Crystallization dish
-
-
Procedure:
-
Dissolve the crude 2,3-dimethylmaleic acid from Step 2 in a suitable solvent (e.g., water) in a quartz reaction vessel. The concentration should be kept low to ensure good light penetration.
-
Irradiate the solution with a high-pressure mercury lamp at room temperature with continuous stirring. The progress of the isomerization can be monitored by techniques such as ¹H NMR spectroscopy or by observing the precipitation of the less soluble this compound.
-
Continue the irradiation until the reaction reaches a photostationary state or the desired conversion is achieved.
-
Upon completion, the less soluble this compound may precipitate out of the solution upon cooling or concentration of the solvent.
-
Collect the precipitated solid by filtration.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., hot water or ethanol) to yield pure this compound.
-
Data Presentation
| Parameter | Step 1: Anhydride Synthesis | Step 2: Hydrolysis | Step 3: Isomerization |
| Starting Material | Maleic Anhydride | 2,3-Dimethylmaleic Anhydride | 2,3-Dimethylmaleic Acid |
| Key Reagents | 2-Aminopyridine, Acetic Acid | Water | - |
| Reaction Time | 48 hours | 2 hours | Variable |
| Temperature | Reflux | Reflux | Room Temperature |
| Product | 2,3-Dimethylmaleic Anhydride | 2,3-Dimethylmaleic Acid | This compound |
| Typical Yield | ~50-60% | Quantitative | Variable |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Quantification of 2,3-Dimethylfumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,3-dimethylfumaric acid in various matrices. The following methods are based on established analytical techniques for similar dicarboxylic acids and fumarate (B1241708) derivatives, offering a robust starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for the quantification of organic acids. Due to the presence of a carbon-carbon double bond conjugated to two carboxylic acid groups, this compound is expected to have a UV absorbance maximum around 210 nm, similar to its parent compound, fumaric acid.
Quantitative Data Summary: HPLC-UV Method Parameters
| Parameter | Recommended Conditions |
| Instrumentation | HPLC system with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 0.1% Phosphoric Acid in Water : Acetonitrile (B52724) (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 3 - 5 minutes (dependent on exact column and system) |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
Experimental Protocol: HPLC-UV Analysis
1. Reagent and Standard Preparation:
-
Mobile Phase: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water and mix with acetonitrile in a 95:5 ratio. Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
2. Sample Preparation (from a solid formulation):
-
Accurately weigh a portion of the homogenized sample powder equivalent to approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples onto the column.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
For analysis by Gas Chromatography (GC), the non-volatile this compound requires derivatization to increase its volatility. A common and effective method is silylation, which converts the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.
Quantitative Data Summary: GC-MS Method Parameters (Post-Derivatization)
| Parameter | Recommended Conditions |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Target Ions (for TMS derivative) | To be determined empirically (likely m/z fragments of the silylated compound) |
Experimental Protocol: GC-MS Analysis with Silylation
1. Reagent and Standard Preparation:
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous pyridine (B92270) or acetonitrile.
-
Standard Stock Solution (1 mg/mL in solvent): Accurately weigh 10 mg of this compound and dissolve in 10 mL of the chosen solvent.
2. Sample Preparation and Derivatization:
-
For solid samples: Extract the analyte into a suitable organic solvent and evaporate to dryness under a stream of nitrogen.
-
For liquid samples (e.g., plasma): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic components. Evaporate the final extract to dryness.
-
To the dried residue of standards and samples, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Cool the vials to room temperature before injection.
3. GC-MS Analysis:
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
Run the specified temperature program and acquire data in SIM mode for the highest sensitivity and selectivity.
4. Data Analysis:
-
Identify the peak for the di-TMS-2,3-dimethylfumarate based on its retention time and characteristic mass fragments.
-
Create a calibration curve using the derivatized standards and quantify the amount in the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices such as plasma or urine. This method does not require derivatization.
Quantitative Data Summary: LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| Instrumentation | UHPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Precursor Ion (Q1): m/z 143.0 [M-H]⁻Product Ions (Q3): To be determined by infusion and fragmentation of a standard |
| Linearity Range | 0.1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
Experimental Protocol: LC-MS/MS Analysis
1. Reagent and Standard Preparation:
-
Mobile Phases: Prepare as described in the table.
-
Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in a surrogate matrix (e.g., analyte-free plasma) that matches the study samples.
2. Sample Preparation (from plasma):
-
Protein Precipitation: To 100 µL of plasma sample (or standard), add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog if available).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).
-
Transfer to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
Equilibrate the LC-MS/MS system.
-
Inject the prepared samples and standards.
-
Acquire data using the specified MRM transitions.
4. Data Analysis:
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Application Note: HPLC Method for the Analysis of 2,3-Dimethylfumaric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dimethylfumaric acid, with the IUPAC name (E)-2,3-dimethylbut-2-enedioic acid, is a dicarboxylic acid derivative.[1] Accurate and reliable quantification of this and related compounds is essential for quality control, stability studies, and research in pharmaceuticals and chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a precise and robust technique for analyzing such organic acids. This document details a reversed-phase HPLC (RP-HPLC) method suitable for the quantitative analysis of this compound.
Principle
The method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture. This compound is separated based on its hydrophobic interactions with the C18 stationary phase. An acidic mobile phase is utilized to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and reproducible retention. Detection is performed using a UV detector, as the double bond in the fumaric acid backbone provides UV absorbance, typically around 210 nm.[2][3]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) software
-
-
Materials and Reagents:
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or ultrapure)
-
0.45 µm Syringe filters (Nylon or PTFE)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., Inertsil ODS), 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min[2][4] |
| Column Temperature | 35 °C[5][6] |
| Injection Volume | 10 µL |
| UV Detection | 210 nm[2][3] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Measure 700 mL of HPLC-grade water into a 1 L volumetric flask or glass bottle.
-
Carefully add 1.0 mL of concentrated orthophosphoric acid to the water and mix thoroughly.
-
Add 300 mL of HPLC-grade acetonitrile.
-
Mix well and degas the solution for 15-20 minutes using an ultrasonic bath or vacuum filtration.[3]
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5-10 minutes to dissolve the standard completely.[2]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8 °C.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Prepare standards over a suitable concentration range (e.g., 5, 10, 25, 50, 100, 150 µg/mL).
-
Filter each working standard solution through a 0.45 µm syringe filter before injection.
-
Sample Preparation
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a suitable volume of methanol to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).
-
Sonicate for 15 minutes to ensure complete dissolution.[2]
-
Dilute as necessary with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approximately 30 minutes).
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared working standard solutions in sequence, from lowest to highest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of each standard.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation and Method Performance
The performance of this method should be validated to ensure it is suitable for its intended purpose. The table below summarizes typical acceptance criteria for method validation based on similar analyses.[2][4][6]
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.999 |
| Concentration Range | 5 - 150 µg/mL |
| Retention Time (RT) | Approx. 3.5 ± 0.2 min |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.8 µg/mL |
| Limit of Quantitation (LOQ) | ~2.5 µg/mL |
| System Suitability | Tailing Factor ≤ 1.5; Theoretical Plates > 2000 |
Visualizations
References
Application Notes and Protocols for the Use of 2,3-Dimethylfumaric Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylfumaric acid is a dicarboxylic acid monomer that presents intriguing possibilities for the synthesis of novel polymers with unique properties. The presence of methyl groups on the backbone of the monomer can impart increased hydrophobicity, thermal stability, and altered degradation kinetics to the resulting polymers compared to their unsubstituted fumaric acid counterparts. These characteristics make polymers derived from this compound potential candidates for advanced applications in drug delivery, tissue engineering, and as specialty materials.
The steric hindrance provided by the two methyl groups can influence polymerization kinetics, potentially requiring tailored synthetic approaches to achieve high molecular weight polymers. This document provides an overview of potential applications, hypothetical experimental protocols for the synthesis of polymers using this compound, and expected polymer properties based on structure-property relationships.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and understanding the polymerization process and for the characterization of the resulting polymers.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₄ | [1] |
| Molecular Weight | 144.12 g/mol | [1] |
| IUPAC Name | (2E)-2,3-Dimethylbut-2-enedioic acid | [1] |
| CAS Number | 21788-49-8 | [1] |
| Appearance | White crystalline powder or granules | [2] |
| Melting Point | 286–302°C (for fumaric acid) | [2] |
Hypothetical Application Notes
Polymers derived from this compound are anticipated to be biocompatible and biodegradable, making them suitable for a variety of biomedical applications. The methyl groups are expected to modulate the polymer's properties, offering advantages in specific contexts.
-
Controlled Drug Delivery: Hydrogels and nanoparticles formulated from polymers containing this compound could serve as depots for the sustained release of therapeutic agents. The increased hydrophobicity from the methyl groups may slow the degradation of the polymer matrix and provide a more controlled release profile for hydrophobic drugs.
-
Tissue Engineering Scaffolds: The biocompatible and biodegradable nature of these polymers would allow for the creation of scaffolds that support cell adhesion, proliferation, and tissue regeneration. The mechanical properties and degradation rate of the scaffolds could be tuned by copolymerizing this compound with other monomers.
-
Injectable, In-Situ Forming Hydrogels: Macromers based on this compound could be designed to be injectable liquids that crosslink within the body to form a solid gel. This would enable minimally invasive procedures for localized drug delivery or tissue repair.
Proposed Experimental Protocols
The following are proposed protocols for the synthesis of polymers from this compound. These are based on established methods for other dicarboxylic acids and vinyl monomers.
Protocol 1: Synthesis of a Polyester (B1180765) via Condensation Polymerization
This protocol describes the synthesis of a polyester from this compound and a diol (e.g., 1,4-butanediol).
Materials:
-
This compound
-
1,4-Butanediol
-
p-Toluenesulfonic acid (catalyst)
-
Dichloromethane
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add equimolar amounts of this compound and 1,4-butanediol.
-
Solvent and Catalyst Addition: Add toluene to the flask to create a 2 M solution with respect to the monomers. Add p-toluenesulfonic acid (0.5 mol% with respect to the dicarboxylic acid).
-
Polymerization: Heat the reaction mixture to reflux (approximately 110-120°C) with continuous stirring. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is typically complete when no more water is evolved (usually 12-24 hours).
-
Polymer Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization:
-
The molecular weight and molecular weight distribution of the resulting polymer can be determined by Gel Permeation Chromatography (GPC).
-
The chemical structure can be confirmed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) can be measured using Differential Scanning Calorimetry (DSC).
Protocol 2: Hypothetical Free-Radical Polymerization
This protocol is a hypothetical approach for the free-radical polymerization of this compound, which may be challenging due to steric hindrance.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (radical initiator)
-
Anhydrous dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent)
Procedure:
-
Monomer and Initiator Preparation: In a clean, dry Schlenk flask, dissolve a known amount of this compound in anhydrous DMF. A typical starting concentration would be in the range of 1-2 M. Add the radical initiator, AIBN. The initiator concentration is typically 0.1-1 mol% with respect to the monomer.
-
Degassing: De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. Backfill the flask with nitrogen gas to maintain an inert atmosphere.
-
Initiation: Immerse the reaction flask in a preheated oil bath at 60-80°C to initiate the polymerization. Allow the reaction to proceed with stirring for a predetermined time (e.g., 6-24 hours).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as NMR spectroscopy.
-
Termination and Isolation: After the desired reaction time, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air. Precipitate the polymer by slowly pouring the viscous reaction solution into a large excess of methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Quantitative Data
Due to the limited availability of experimental data on the polymerization of this compound, the following table presents hypothetical properties based on the expected influence of the methyl groups on the polymer structure. For comparison, data for polymers based on fumaric acid are also presented.
Table 2: Hypothetical and Comparative Polymer Properties
| Property | Poly(2,3-dimethylfumarate-co-alkane diol) (Hypothetical) | Poly(alkylene fumarate) (Reference) | Rationale for Hypothetical Properties |
| Glass Transition Temp. (Tg) | Higher | Varies | Increased chain rigidity from methyl groups. |
| Crystallinity | Lower | Can be semi-crystalline | Steric hindrance may disrupt chain packing. |
| Hydrophobicity | Higher | Moderate | Addition of non-polar methyl groups. |
| Degradation Rate | Slower | Varies | Increased hydrophobicity and potential steric protection of ester linkages. |
| Solubility | Soluble in common organic solvents (e.g., THF, CHCl₃) | Soluble in similar solvents | Expected to be an amorphous or semi-crystalline polyester. |
Visualizations
Diagrams of Proposed Synthetic Pathways and Workflows
References
Application Notes and Protocols: 2,3-Dimethylfumaric Acid as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylfumaric acid is a dicarboxylic acid derivative of fumaric acid. While fumaric acid and its esters are well-established as biocompatible crosslinking agents in the synthesis of polymers for biomedical applications, the specific use of this compound is less documented. However, based on the known reactivity of fumaric acid derivatives, this compound presents potential as a crosslinking agent with unique properties attributable to its methyl substituents. These methyl groups are expected to influence the reactivity of the double bond and the carboxyl groups, as well as the properties of the resulting crosslinked polymer network, such as its hydrophobicity, degradation rate, and mechanical strength.
This document provides detailed application notes and proposed protocols for the use of this compound as a crosslinking agent, drawing inferences from the established use of fumaric acid and considering the steric and electronic effects of the additional methyl groups.
Potential Applications in Drug Development and Biomedical Research
The introduction of methyl groups onto the fumaric acid backbone can offer advantages in tuning the physicochemical properties of crosslinked polymers for various biomedical applications:
-
Controlled Drug Delivery: Hydrogels crosslinked with this compound could serve as depots for the sustained release of therapeutic agents. The increased hydrophobicity imparted by the methyl groups may slow the degradation of the polymer matrix and retard the diffusion of encapsulated drugs, potentially leading to more prolonged release profiles compared to hydrogels crosslinked with fumaric acid.
-
Tissue Engineering Scaffolds: The biocompatible and biodegradable nature of fumarate-based polymers makes them suitable for creating scaffolds that support cell attachment, proliferation, and tissue regeneration. The altered mechanical properties and degradation kinetics resulting from the use of this compound could allow for the fabrication of scaffolds that more closely mimic the native extracellular matrix (ECM) of specific tissues.
-
Injectable, In-Situ Forming Hydrogels: Macromers functionalized with this compound could be designed as injectable liquids that undergo crosslinking within the body to form a solid gel. This approach allows for minimally invasive procedures for localized drug delivery or tissue repair.
Crosslinking Mechanisms
Similar to fumaric acid, this compound can be used to form polymer networks through two primary mechanisms:
-
Esterification: The carboxyl groups of this compound can react with hydroxyl-containing polymers, such as poly(vinyl alcohol) (PVA) or polysaccharides, to form ester linkages. This reaction typically requires heat and/or a catalyst. The presence of methyl groups adjacent to the carboxyl groups may introduce steric hindrance, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to fumaric acid.
-
Free-Radical Polymerization: The carbon-carbon double bond in this compound can participate in free-radical polymerization. This can be initiated by photoinitiators (UV or visible light) or thermal initiators. The methyl groups may affect the reactivity of the double bond. While some fumaric acid derivatives with bulky substituents have been shown to undergo radical polymerization, the specific reactivity of this compound in this context requires experimental validation.
Proposed Experimental Protocols
The following are proposed protocols for the synthesis of hydrogels using this compound as a crosslinking agent. These are based on established methods for fumaric acid and should be optimized for the specific application.
Protocol 1: Synthesis of a pH-Sensitive Hydrogel via Esterification
This protocol describes the synthesis of a hydrogel by crosslinking a blend of carboxymethylcellulose (CMC) and poly(vinyl alcohol) (PVA) with this compound.
Materials:
-
Carboxymethylcellulose (CMC)
-
Poly(vinyl alcohol) (PVA)
-
This compound (DMFA)
-
Deionized water
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving PVA powder in deionized water at 90°C with continuous stirring until the solution is clear.
-
CMC Solution Preparation: Prepare a 2% (w/v) CMC solution by dissolving CMC powder in deionized water at room temperature with vigorous stirring.
-
Blending: Mix the PVA and CMC solutions in a 1:1 volume ratio and stir the blend for 1 hour to ensure homogeneity.
-
Crosslinking Agent Addition: Add this compound to the CMC/PVA blend. The amount of DMFA can be varied (e.g., 5%, 10%, 15% by weight of the total polymer content) to control the degree of crosslinking.
-
Casting and Curing: Pour the resulting solution into a petri dish and place it in an oven at a temperature range of 80-120°C for 4-8 hours to induce crosslinking and evaporate the solvent. Note: Higher temperatures and longer curing times may be necessary compared to fumaric acid due to potential steric hindrance.
-
Purification: After curing, immerse the hydrogel film in deionized water for 24 hours to remove any unreacted DMFA and polymer chains.
-
Drying: Dry the purified hydrogel at 40°C until a constant weight is achieved.
Protocol 2: Synthesis of a Photocrosslinked Hydrogel via Free-Radical Polymerization
This protocol outlines the synthesis of a hydrogel from a polymer functionalized with 2,3-dimethylfumarate groups, followed by photocrosslinking.
Part A: Synthesis of a 2,3-Dimethylfumarate-Functionalized Polymer (e.g., Poly(ethylene glycol)-bis(2,3-dimethylfumarate))
Materials:
-
Poly(ethylene glycol) (PEG), diol
-
2,3-Dimethylfumaroyl chloride (or this compound with a carbodiimide (B86325) coupling agent)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
Procedure:
-
Dissolve PEG-diol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of 2,3-dimethylfumaroyl chloride in anhydrous DCM to the PEG solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting PEG-bis(2,3-dimethylfumarate) macromer by precipitation in cold diethyl ether.
Part B: Photocrosslinking to Form a Hydrogel
Materials:
-
PEG-bis(2,3-dimethylfumarate) macromer
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the PEG-bis(2,3-dimethylfumarate) macromer and the photoinitiator in PBS to form a precursor solution.
-
Pipette the precursor solution into a mold of the desired shape.
-
Expose the solution to UV light (e.g., 365 nm) for a sufficient time (e.g., 5-15 minutes) to induce photocrosslinking. The required exposure time will depend on the concentration of the macromer and photoinitiator, as well as the intensity of the UV source.
-
The resulting hydrogel can be removed from the mold and swelled in PBS before further characterization or use.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the expected effects of using this compound as a crosslinking agent compared to fumaric acid. Note: This data is illustrative and requires experimental validation.
Table 1: Effect of Crosslinker on Hydrogel Swelling and Gel Content
| Crosslinking Agent | Concentration (% w/w) | Equilibrium Swelling Ratio (%) | Gel Content (%) |
| Fumaric Acid | 5 | 500 ± 30 | 90 ± 2 |
| 10 | 350 ± 25 | 95 ± 1 | |
| 15 | 250 ± 20 | 98 ± 1 | |
| This compound | 5 | 450 ± 35 | 85 ± 3 |
| 10 | 300 ± 30 | 92 ± 2 | |
| 15 | 200 ± 25 | 96 ± 1 |
Note: The equilibrium swelling ratio is expected to decrease with increasing crosslinker concentration due to a higher crosslinking density. The potentially lower reactivity of this compound might lead to a slightly lower gel content at the same concentration compared to fumaric acid under identical reaction conditions.
Table 2: Effect of Crosslinker on Mechanical Properties of Hydrogels
| Crosslinking Agent | Concentration (% w/w) | Tensile Strength (kPa) | Young's Modulus (kPa) |
| Fumaric Acid | 5 | 50 ± 5 | 10 ± 1 |
| 10 | 80 ± 7 | 20 ± 2 | |
| 15 | 120 ± 10 | 35 ± 3 | |
| This compound | 5 | 60 ± 6 | 15 ± 2 |
| 10 | 95 ± 8 | 28 ± 3 | |
| 15 | 140 ± 12 | 45 ± 4 |
Note: The mechanical properties (tensile strength and Young's modulus) are expected to increase with higher crosslinker concentration. The presence of methyl groups in the crosslinks may lead to a stiffer polymer network, potentially resulting in higher tensile strength and Young's modulus.
Visualizations
Conclusion and Future Perspectives
This compound holds promise as a novel crosslinking agent for the development of advanced biomaterials. The presence of methyl groups is anticipated to modulate the reactivity and the final properties of the crosslinked polymers, offering a new avenue for fine-tuning material characteristics for specific biomedical applications. The protocols and data presented herein provide a foundational framework for researchers to begin exploring the potential of this compound. Further experimental investigation is necessary to fully elucidate the reaction kinetics, optimize crosslinking conditions, and characterize the resulting materials to validate the hypothesized advantages of using this compound as a crosslinking agent.
Application Notes and Protocols for the Derivatization of 2,3-Dimethylfumaric Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylfumaric acid, a dicarboxylic acid, presents analytical challenges for direct gas chromatography-mass spectrometry (GC-MS) analysis due to its low volatility and high polarity. To overcome these limitations, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound. This document provides detailed protocols for two common and effective derivatization techniques: silylation and esterification . These methods enhance the chromatographic properties of this compound, allowing for sensitive and reliable quantification by GC-MS.
Overview of Derivatization Methods
The selection of a derivatization method depends on the specific analytical requirements, including sample matrix, desired sensitivity, and available instrumentation.
-
Silylation: This technique involves the replacement of the acidic protons of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. The resulting bis(trimethylsilyl) derivative is significantly more volatile and less polar. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating reagent, often in combination with a catalyst like trimethylchlorosilane (TMCS). Silylation is often favored for trace-level analysis due to its potential for lower detection limits and high reaction efficiency.[1][2][3]
-
Esterification (Alkylation): This method converts the carboxylic acid moieties into their corresponding esters, typically methyl or butyl esters. The reaction is commonly carried out using an alcohol in the presence of an acid catalyst, such as boron trifluoride (BF₃) or methanolic HCl.[1][4] Esterification provides stable derivatives suitable for routine analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the derivatization of dicarboxylic acids for GC-MS analysis. It is important to note that these values are based on studies of various low-molecular-weight dicarboxylic acids and may vary for this compound depending on the specific experimental conditions and sample matrix.[1][2]
| Derivatization Method | Derivative | Typical Reproducibility (RSD%) | Typical Limit of Detection (LOD) | Reference |
| Silylation (BSTFA) | Bis(trimethylsilyl) 2,3-dimethylfumarate | ≤ 10% | ≤ 2 ng/m³ | [1][2] |
| Esterification (BF₃/Butanol) | Dibutyl 2,3-dimethylfumarate | ≤ 15% | ≤ 4 ng/m³ | [1][2] |
Experimental Workflow
The general workflow for the derivatization of this compound for GC-MS analysis is depicted below.
References
Application Notes and Protocols for In Vitro Assays Using 2,3-Dimethylfumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylfumaric acid is an organic compound and a derivative of fumaric acid. While its direct biological activities have been the subject of limited specific investigation, its structural similarity to the well-characterized prodrug dimethyl fumarate (B1241708) (DMF) suggests a potential for similar therapeutic effects. DMF is known for its immunomodulatory, anti-inflammatory, and antioxidant properties, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1] This document provides an overview of the putative mechanisms of action of this compound based on related compounds and outlines detailed protocols for its investigation in various in vitro assays.
Putative Mechanisms of Action
Based on the activities of related fumaric acid esters, this compound is expected to exert its biological effects through two primary signaling pathways:
-
Nrf2 Pathway Activation: Fumaric acid esters are electrophiles that can react with cysteine residues on Keap1, a negative regulator of Nrf2.[1] This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for proteasomal degradation. Consequently, stabilized Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective and antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1]
-
NF-κB Pathway Inhibition: The NF-κB signaling cascade is a central regulator of inflammation. By interfering with this pathway, this compound may suppress the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] The proposed mechanism involves the inhibition of the nuclear translocation of the active p65 subunit of NF-κB.[1]
Data Presentation
| Assay Type | Cell Line Examples | Expected Effect of this compound | Putative Mechanism |
| Nrf2 Activation | Human Astrocytes, Retinal Endothelial Cells, PBMCs | Increased nuclear translocation of Nrf2; Upregulation of HO-1 and NQO1 expression.[1] | Keap1 modification, Nrf2 stabilization.[1] |
| Anti-inflammatory | Primary Microglia, Astrocytes, Airway Smooth Muscle Cells | Decreased secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[1] | Inhibition of NF-κB p65 nuclear translocation.[1] |
| Antioxidant | Various cell lines susceptible to oxidative stress | Increased intracellular glutathione (B108866) levels; Protection against oxidative stress-induced cell death. | Induction of Nrf2-dependent antioxidant genes.[1] |
| Cytotoxicity | Brain cancer cells (e.g., N4X4) | Concentration-dependent inhibition of cell growth.[2] | Not fully elucidated, may involve apoptosis induction. |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the in vitro effects of this compound.
Protocol 1: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Human astrocytes or other suitable cell line
-
This compound
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-Nrf2
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Nrf2 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze the nuclear-to-cytoplasmic fluorescence intensity ratio to quantify Nrf2 translocation.
Protocol 2: NF-κB p65 Nuclear Translocation Assay (Western Blot)
Objective: To determine the effect of this compound on the translocation of the NF-κB p65 subunit to the nucleus in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 macrophages or other suitable cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
PBS
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include unstimulated and vehicle-treated controls.
-
Wash cells with ice-cold PBS and harvest.
-
Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
-
Determine the protein concentration of each fraction using the BCA assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p65, anti-Lamin B1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the nuclear p65 level to the nuclear marker (Lamin B1) and the cytoplasmic p65 level to the cytoplasmic marker (GAPDH).
Protocol 3: Cytokine Secretion Assay (ELISA)
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
Primary microglia or other immune cells
-
This compound
-
LPS or other inflammatory stimulus
-
Cell culture medium
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Plate cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an appropriate inflammatory agent (e.g., LPS) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Visualizations
Signaling Pathways
Caption: Nrf2 signaling pathway activation by this compound.
Caption: NF-κB signaling pathway inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation.
References
Application Notes and Protocols: Fumaric Acid Derivatives in Pharmaceutical Synthesis
A Note on the Precursor: 2,3-Dimethylfumaric Acid
Extensive literature searches did not yield significant information on the use of this compound as a direct precursor for the synthesis of currently marketed or late-stage clinical pharmaceuticals. While its chemical properties are documented, its application in pharmaceutical manufacturing appears to be limited or not widely reported in publicly available scientific literature.
Therefore, these application notes will focus on a closely related and highly significant fumaric acid derivative, Dimethyl Fumarate (B1241708) (DMF) . DMF is an approved pharmaceutical for the treatment of multiple sclerosis and psoriasis and serves as an excellent case study for the application of fumaric acid derivatives in medicine. The methodologies and principles described for DMF can provide valuable insights for researchers exploring other fumaric acid derivatives, including this compound, in drug discovery and development.
Dimethyl Fumarate (DMF) as a Pharmaceutical Agent
Introduction
Dimethyl fumarate (DMF) is the methyl ester of fumaric acid and is a prominent oral therapeutic for relapsing-remitting multiple sclerosis (RRMS) and psoriasis.[1][2] Marketed under brand names such as Tecfidera® and Skilarence®, DMF is recognized for its immunomodulatory and anti-inflammatory properties.[3][4] After oral administration, DMF is rapidly metabolized to its active metabolite, monomethyl fumarate (MMF).[2][3] The therapeutic efficacy of DMF is believed to be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and by exerting anti-inflammatory effects through the inhibition of the NF-κB pathway.[2][5][6]
Chemical Properties
| Property | Value |
| IUPAC Name | Dimethyl (2E)-but-2-enedioate[3] |
| Molecular Formula | C₆H₈O₄[3] |
| Molar Mass | 144.126 g·mol⁻¹[3] |
| Melting Point | 103.5 °C[3] |
| Boiling Point | 193 °C[3] |
| CAS Number | 624-49-7[3] |
Synthesis of Dimethyl Fumarate: Protocols and Data
The synthesis of DMF is typically achieved through the esterification of fumaric acid with methanol (B129727), often in the presence of an acid catalyst. Below are protocols for both batch and continuous-flow synthesis.
Table 1: Summary of Quantitative Data for DMF Synthesis
| Parameter | Batch Synthesis from Fumaric Acid | Continuous-Flow Synthesis from Fumaric Acid | Continuous-Flow Synthesis from Maleic Anhydride (B1165640) |
| Starting Material | Fumaric Acid | Fumaric Acid | Maleic Anhydride |
| Catalyst | Sulfuric Acid (H₂SO₄) | Sulfuric Acid (H₂SO₄) | Thiourea (B124793) / Sulfuric Acid (H₂SO₄) |
| Solvent | Methanol | Methanol | Methanol |
| Temperature | 55 °C | 55 °C | 40 °C and 105 °C (two zones) |
| Reaction Time | 120 minutes | Not specified (residence time) | 46 minutes (total residence time) |
| Concentration | 810 mM of fumaric acid | Not specified | 2.4 M maleic anhydride |
| Yield | 83% (after recrystallization)[7] | Not specified | >99% conversion |
| Purity | 100% (by GC-MS)[7] | Not specified | Not specified |
Experimental Protocols
Protocol 1: Batch Synthesis of Dimethyl Fumarate from Fumaric Acid [7]
Materials:
-
Fumaric acid (>99%)
-
Methanol (99%)
-
Sulfuric acid (98%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Crystallization dish
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add fumaric acid (e.g., 0.81 mol).
-
Add methanol (e.g., 1000 mL).
-
Carefully add sulfuric acid (10 mol% relative to fumaric acid) to the suspension.
-
Heat the reaction mixture to 55 °C with constant stirring.
-
Maintain the reaction at 55 °C for 120 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to facilitate the crystallization of dimethyl fumarate.
-
Collect the crystalline product by filtration.
-
Wash the crystals with cold methanol to remove any residual acid and unreacted starting material.
-
Dry the purified dimethyl fumarate under vacuum.
Protocol 2: Continuous-Flow Synthesis of Dimethyl Fumarate from Maleic Anhydride [7]
Materials:
-
Maleic anhydride (99%)
-
Thiourea (>99%)
-
Methanol (99%)
-
Sulfuric acid (98%)
-
Syringe pumps
-
T-junction mixer
-
Tubular reactors (e.g., 16 mL, 1.0 mm inner diameter)
-
Heating system for reactors
Procedure:
-
Prepare "Solution A": 2.4 M maleic anhydride in methanol.
-
Prepare "Solution B": 0.67 M thiourea in methanol.
-
Prepare "Solution C": 0.141 M sulfuric acid in methanol.
-
Pump Solution A and Solution B through a T-junction to mix and then into a 16 mL tubular reactor heated to a temperature gradient of 40 °C to 105 °C. The residence time in this first reactor should be approximately 30 minutes.
-
The output from the first reactor is then mixed with Solution C at another T-junction.
-
The resulting mixture is passed through a second 16 mL tubular reactor heated to 105 °C with a residence time of 16 minutes.
-
The final product mixture is collected at the outlet.
-
The product can be isolated by cooling and crystallization.
Visualizations
Signaling Pathway of Dimethyl Fumarate
Caption: Nrf2 activation pathway by Dimethyl Fumarate (DMF).
Experimental Workflow for DMF Synthesis
Caption: General workflow for the synthesis and purification of DMF.
References
- 1. Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl fumarate - Wikipedia [en.wikipedia.org]
- 4. Dimethyl Fumarate | C6H8O4 | CID 637568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel potential pharmacological applications of dimethyl fumarate—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Scale-Up Synthesis of 2,3-Dimethylfumaric Acid
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2,3-dimethylfumaric acid, a valuable building block in pharmaceutical and materials science. The synthesis proceeds via the hydrolysis of 2,3-dimethylmaleic anhydride (B1165640) to 2,3-dimethylmaleic acid, followed by a catalyzed isomerization to the thermodynamically more stable this compound. This protocol is designed to be scalable and reproducible for laboratory and pilot-plant settings.
Introduction
This compound is a C6 dicarboxylic acid with applications as a monomer in polymer synthesis and as an intermediate in the manufacturing of active pharmaceutical ingredients. The trans-configuration of the double bond in this compound imparts specific stereochemical properties that are crucial for its function in various applications. The synthesis of its ester, dimethyl fumarate, is well-documented for the treatment of psoriasis and multiple sclerosis.[1][2] This protocol details a robust and scalable two-step synthesis of the parent diacid.
The synthetic strategy begins with the readily available 2,3-dimethylmaleic anhydride. The first step involves the hydrolysis of the anhydride to form 2,3-dimethylmaleic acid. The subsequent and critical step is the isomerization of the cis-isomer (2,3-dimethylmaleic acid) to the desired trans-isomer (this compound). This isomerization is analogous to the well-established industrial conversion of maleic acid to fumaric acid and is typically achieved through heating in an aqueous medium, often with a catalyst to enhance the conversion rate and yield.[3][4][5][6][7]
Overall Synthesis Scheme
The two-step synthesis from 2,3-dimethylmaleic anhydride to this compound is depicted below.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
3.1. Materials and Equipment
-
Reagents: 2,3-Dimethylmaleic anhydride (≥98%), Hydrochloric acid (37%), Thiourea (B124793) (99%), Activated Carbon, Deionized water.
-
Solvents: Methanol (ACS grade), Acetone (ACS grade).
-
Equipment: Jacketed glass reactor (50 L), overhead stirrer, reflux condenser, heating/cooling circulator, Büchner funnel and flask, vacuum pump, drying oven, pH meter, HPLC system.
3.2. Step 1: Hydrolysis of 2,3-Dimethylmaleic Anhydride
This procedure describes the hydrolysis of 2,3-dimethylmaleic anhydride to 2,3-dimethylmaleic acid.
Workflow Diagram:
Caption: Workflow for the hydrolysis of 2,3-dimethylmaleic anhydride.
Protocol:
-
Charge the 50 L jacketed glass reactor with 20 L of deionized water.
-
Begin stirring and heat the water to 80-90 °C using the heating circulator.
-
Slowly add 5.0 kg of 2,3-dimethylmaleic anhydride to the hot water in portions to control the exothermic dissolution and hydrolysis.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2 hours to ensure complete hydrolysis.
-
After 2 hours, stop heating and allow the solution of 2,3-dimethylmaleic acid to cool to room temperature. The product of this step is typically used directly in the next isomerization step without isolation.
3.3. Step 2: Isomerization to this compound
This procedure details the catalytic isomerization of 2,3-dimethylmaleic acid to this compound.
Workflow Diagram:
Caption: Workflow for the isomerization and isolation of this compound.
Protocol:
-
To the aqueous solution of 2,3-dimethylmaleic acid from the previous step, add 100 g of thiourea as the isomerization catalyst.[4]
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC to determine the ratio of cis to trans isomers.
-
Once the reaction has reached equilibrium (or the desired conversion), turn off the heat and cool the mixture to 4 °C overnight. This compound is significantly less soluble in water than the maleic counterpart, causing it to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of 2 L of cold deionized water to remove residual maleic acid and catalyst.
-
Dry the crude this compound in a vacuum oven at 60-70 °C until a constant weight is achieved.
3.4. Purification by Recrystallization
For higher purity, the crude product can be recrystallized.
Protocol:
-
In a suitably sized reactor, suspend the crude this compound in a minimal amount of hot water (approximately 5-10 L per kg of crude product).
-
Heat the suspension to 90-100 °C with vigorous stirring until the solid is fully dissolved.
-
Add 50 g of activated carbon and stir for 30 minutes to decolorize the solution.
-
Filter the hot solution through a pre-heated filter to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool to 4 °C to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60-70 °C.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₈O₄[8] |
| Molecular Weight | 144.12 g/mol [8] |
| Appearance | White crystalline solid |
| Melting Point | 238-242 °C |
| IUPAC Name | (E)-2,3-dimethylbut-2-enedioic acid[8] |
Table 2: Process Parameters and Expected Results
| Parameter | Value |
| Hydrolysis Step | |
| Starting Material | 5.0 kg 2,3-Dimethylmaleic Anhydride |
| Solvent | 20 L Deionized Water |
| Reaction Temperature | 100 °C (Reflux) |
| Reaction Time | 2 hours |
| Expected Yield | Quantitative conversion to 2,3-dimethylmaleic acid |
| Isomerization Step | |
| Catalyst | 100 g Thiourea |
| Reaction Temperature | 100-105 °C (Reflux) |
| Reaction Time | 8-12 hours |
| Expected Crude Yield | 75-85% |
| Purification Step | |
| Recrystallization Solvent | Hot Water |
| Expected Purified Yield | 85-95% (from crude) |
| Expected Purity (HPLC) | >99% |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2,3-Dimethylmaleic anhydride is a corrosive solid and a respiratory irritant. Avoid inhalation of dust.
-
Thiourea is a suspected carcinogen. Handle with care and avoid exposure.
-
The hydrolysis and isomerization reactions are conducted at high temperatures. Use caution to avoid thermal burns.
Conclusion
The provided protocol offers a detailed and scalable method for the synthesis of high-purity this compound. By adapting established principles of anhydride hydrolysis and cis-trans isomerization, this two-step process is suitable for producing kilogram quantities of the target compound for research and development purposes. The use of water as a solvent and a catalytic amount of thiourea makes this process relatively green and cost-effective.
References
- 1. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. US2454387A - Isomerization of maleic acid to fumaric acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fumaric acid production by fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C6H8O4 | CID 5371506 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 2,3-Dimethylfumaric Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data exists for the crystallization of 2,3-Dimethylfumaric acid. The following protocols and data are based on established techniques for the structurally related compounds, fumaric acid and dimethyl fumarate (B1241708), and should be considered as starting points for method development and optimization for this compound.
Introduction
Crystallization is a critical purification technique in the pharmaceutical industry, influencing key drug substance properties such as purity, stability, and bioavailability. This compound, a derivative of fumaric acid, is a molecule of interest for which robust crystallization protocols are essential for obtaining high-purity crystalline material suitable for research and development.
This document provides detailed application notes and experimental protocols for the crystallization of this compound. The methodologies are derived from established procedures for fumaric acid and its dimethyl ester, providing a rational basis for the development of an effective crystallization process.
Physicochemical Properties (Reference Data)
Understanding the physicochemical properties of the target compound and related structures is fundamental to developing a crystallization strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₆H₈O₄ | 144.12 | Not available | Not available |
| Fumaric acid | C₄H₄O₄ | 116.07 | 287 (decomposes)[1] | Slightly soluble in water and diethyl ether; soluble in ethanol.[2] |
| Dimethyl fumarate | C₆H₈O₄ | 144.12 | 102-105 | Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[3] |
Crystallization Techniques
Several common crystallization techniques can be explored for this compound. The choice of method will depend on the solubility profile of the compound in various solvent systems.
-
Cooling Crystallization: This is the most common technique, involving the dissolution of the solute in a suitable solvent at an elevated temperature, followed by controlled cooling to induce supersaturation and crystallization.
-
Antisolvent Crystallization: This method involves adding a solvent in which the solute is insoluble (an antisolvent) to a solution of the compound, thereby reducing its solubility and causing it to crystallize.
-
Evaporative Crystallization: This technique involves the slow evaporation of the solvent from a solution, leading to an increase in the solute concentration and subsequent crystallization. This method is particularly useful for obtaining high-quality single crystals.
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for this compound.
Protocol 1: Cooling Crystallization from a Single Solvent System
This protocol is a starting point for screening individual solvents for their suitability in cooling crystallization.
Materials:
-
Crude this compound
-
Candidate solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, isopropanol)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven
Procedure:
-
Solvent Screening:
-
Place a small amount of crude this compound into several test tubes.
-
Add a small volume of a different candidate solvent to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the test tubes with insoluble or partially soluble material to determine if solubility increases with temperature. A good solvent will show a significant increase in solubility with temperature.
-
-
Crystallization:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while stirring and heating until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow down the cooling rate.
-
For further crystal growth and yield, the flask can be placed in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven at a suitable temperature.
-
Protocol 2: Recrystallization from a Binary Solvent System
This protocol is useful when a single solvent does not provide the desired solubility profile. It is based on solvent systems reported for the recrystallization of dimethyl fumarate.[4][5]
Materials:
-
Crude this compound
-
Solvent pairs (e.g., Dichloromethane:Methanol, Water:Tetrahydrofuran, Acetone:Water, Ethanol:Water, Methanol:Water)[4][5]
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven
Procedure:
-
Dissolve the crude this compound in the minimum amount of the "good" solvent (the solvent in which it is more soluble) at an elevated temperature.
-
Slowly add the "poor" solvent (the antisolvent) dropwise to the hot solution until turbidity (cloudiness) is observed and persists.
-
Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Induce further crystallization by placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the two solvents.
-
Dry the purified crystals.
Data Presentation
The following table summarizes solvent systems and conditions used for the recrystallization of the related compound, dimethyl fumarate, which can be used as a starting point for this compound.[4][5]
| Solvent System | Ratio (v/v) | Temperature Profile |
| Dichloromethane : Methanol | 1:1, 1:2, 2:1 | Cool to 0-30°C |
| Water : Tetrahydrofuran | 1:1, 1:2, 2:1 | Cool to 0-30°C |
| Acetone : Water | 1:1, 1:2, 1:3, 2:1 | Cool to 0-30°C |
| Ethanol : Water | 1:1 to 10:1, 1:2 | Cool to 0-30°C |
| Methanol : Water | 1:1 to 10:1, 1:2 | Cool to 0-30°C |
Visualizations
Experimental Workflow for Cooling Crystallization
Caption: Workflow for single-solvent cooling crystallization.
Logical Relationship for Binary Solvent Selection
Caption: Logic for selecting a binary solvent system.
References
- 1. Fumaric acid - Wikipedia [en.wikipedia.org]
- 2. FUMARIC ACID [fao.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]
- 5. WO2012170923A1 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3-Dimethylfumaric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,3-Dimethylfumaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route. If synthesized via the hydrolysis of 2,3-dimethylmaleic anhydride, the primary impurities are likely to be:
-
2,3-Dimethylmaleic acid: The cis-isomer of the desired product.
-
Unreacted 2,3-dimethylmaleic anhydride: The starting material for the hydrolysis.
-
Polymeric byproducts: These can form under certain reaction conditions.
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is the most common and effective method for purifying crude this compound. This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should:
-
Completely dissolve the crude this compound at an elevated temperature (near the solvent's boiling point).
-
Have low solubility for this compound at low temperatures (e.g., room temperature or in an ice bath).
-
Either not dissolve the impurities at all or keep them dissolved at low temperatures.
-
Be chemically inert towards this compound.
-
Be volatile enough to be easily removed from the purified crystals.
Based on the structure of this compound (a dicarboxylic acid), suitable solvents are generally polar. Water, ethanol, or a mixture of the two are good starting points for screening.
Q4: How can I assess the purity of my final product?
A4: The purity of the purified this compound can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage of purity and identify and quantify any remaining impurities.[1][2][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and detect the presence of impurities.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | 1. Too much solvent was used during recrystallization. 2. The product is significantly soluble in the cold solvent. 3. Premature crystallization occurred during hot filtration. 4. Incomplete crystallization. | 1. Evaporate some of the solvent and attempt to recrystallize again. 2. Try a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. 3. Ensure the filtration apparatus is pre-heated. Use a minimal amount of hot solvent to wash the filter paper. 4. Cool the solution for a longer period or in an ice bath. Scratch the inside of the flask to induce crystallization.[7][8][9] |
| Product "Oils Out" During Recrystallization | 1. The melting point of the crude product is lower than the boiling point of the solvent. 2. The concentration of the solute is too high. 3. The cooling rate is too fast. | 1. Use a lower-boiling point solvent or a solvent mixture. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[10] |
| Colored Impurities in the Final Product | 1. Presence of colored byproducts from the synthesis. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
| Presence of the cis-isomer (2,3-Dimethylmaleic acid) in the Final Product | 1. The chosen recrystallization solvent does not effectively separate the two isomers. | 1. Try a different recrystallization solvent. The difference in polarity and crystal packing between the cis and trans isomers can be exploited with different solvents. 2. Consider a multi-step purification process, potentially involving a different technique if recrystallization alone is insufficient. |
| No Crystals Form Upon Cooling | 1. The solution is not supersaturated (too much solvent was used). 2. The solution is supersaturated but requires nucleation to begin crystallization. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Scratch the inner surface of the flask with a glass rod. Add a "seed crystal" of pure this compound.[8][11] |
Quantitative Data
Table 1: Hypothetical Solubility of Crude this compound in Various Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 100°C (or Boiling Point) ( g/100 mL) |
| Water | 0.8 | 15.2 |
| Ethanol | 5.5 | 45.0 |
| Acetone | 12.0 | 50.0 |
| Toluene | 0.1 | 2.5 |
| Hexane | <0.01 | 0.2 |
Table 2: Hypothetical Purification Outcomes for Crude this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Single Recrystallization from Water | 90 | 98.5 | 85 |
| Single Recrystallization from Ethanol/Water (1:1) | 90 | 99.2 | 80 |
| Two Sequential Recrystallizations from Water | 90 | >99.8 | 72 |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound from Water
-
Dissolution: In a 250 mL Erlenmeyer flask, add approximately 10 g of crude this compound. Add 100 mL of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If any insoluble impurities remain, proceed to hot filtration.
-
Hot Filtration (if necessary): Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Purity Analysis by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer at a low pH).[1]
-
Standard Preparation: Accurately weigh a sample of high-purity this compound to prepare a standard solution of known concentration.
-
Sample Preparation: Accurately weigh a sample of the purified this compound and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the peak area of the main peak in the sample chromatogram to that of the standard to determine the purity. The presence of other peaks indicates impurities.
Visualizations
Caption: Experimental workflow for the purification of crude this compound by recrystallization.
References
- 1. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H8O4 | CID 5371506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization [wiredchemist.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 2,3-Dimethylfumaric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethylfumaric acid. The information is designed to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common route of isomerization from 2,3-dimethylmaleic acid (derived from 2,3-dimethylmaleic anhydride).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete isomerization of 2,3-dimethylmaleic acid. | - Increase reaction temperature. Isomerization is often favored at higher temperatures. - Extend reaction time to allow the equilibrium to be reached.[1][2] - Ensure efficient stirring to improve catalyst contact with the reactant. |
| Suboptimal catalyst concentration or activity. | - Optimize the concentration of the isomerization catalyst (e.g., thiourea (B124793), mineral acids). - Consider using a different catalyst known for promoting cis-trans isomerization.[3][4] | |
| Presence of water affecting catalyst or reaction equilibrium. | - Use anhydrous solvents and reagents where possible. While water is needed for the hydrolysis of the anhydride (B1165640), excess water can affect subsequent isomerization steps.[1][2] | |
| Incomplete Hydrolysis of 2,3-Dimethylmaleic Anhydride | Insufficient water or reaction time for the hydrolysis step. | - Ensure a stoichiometric or slight excess of water is used for the ring-opening of the anhydride. - Increase the hydrolysis time or temperature to ensure complete conversion to 2,3-dimethylmaleic acid before attempting isomerization. |
| Product Contamination with Starting Material (2,3-Dimethylmaleic Acid) | Incomplete isomerization. | - Refer to the solutions for "Low Yield". - Consider a purification method that separates the cis and trans isomers, such as fractional crystallization, leveraging the different solubilities of the two acids. |
| Inefficient purification. | - Recrystallize the crude product from a suitable solvent. Hot water or aqueous solutions with mineral acids can be effective for purifying fumaric acid analogues.[5] | |
| Formation of Side Products | High reaction temperatures leading to decomposition or side reactions. | - While higher temperatures can favor isomerization, excessive heat may lead to degradation. Optimize the temperature to maximize isomerization rate while minimizing side product formation. |
| Catalyst-induced side reactions. | - Screen different catalysts to find one that is selective for isomerization with minimal side product formation. | |
| Difficulty in Product Isolation/Crystallization | Product is too soluble in the reaction solvent. | - Cool the reaction mixture to a lower temperature (e.g., 0-10 °C) to induce crystallization.[2][4] - If the product remains in solution, consider adding a co-solvent in which the product is less soluble to promote precipitation. |
| Slow crystallization process. | - Allow sufficient time for crystallization to occur, sometimes up to several hours.[6] - Scratch the inside of the flask with a glass rod to create nucleation sites. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and commercially accessible starting material is 2,3-dimethylmaleic anhydride.[7][8] This is typically hydrolyzed in situ to 2,3-dimethylmaleic acid, which is then isomerized to the desired this compound.
Q2: What type of catalysts can be used for the isomerization of 2,3-dimethylmaleic acid?
A2: Various catalysts have been reported for the isomerization of maleic acid derivatives to their corresponding fumaric acid counterparts. These include:
-
Thiourea and its derivatives : These have been shown to be effective for the isomerization of maleic acid.[3][9]
-
Mineral acids : Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can catalyze the isomerization, often in an aqueous medium.[3]
-
Lewis acids : Lewis acids such as aluminum chloride (AlCl₃) have been used in the isomerization of related compounds.[4][10]
-
Light and a catalyst : Some isomerization reactions can be promoted by light in the presence of a suitable catalyst, such as bromine.[11]
Q3: What are the key reaction parameters to control for improving the yield?
A3: To improve the yield of this compound, it is crucial to control the following parameters:
-
Temperature : Higher temperatures generally favor the formation of the more stable trans isomer (fumaric acid derivative).[1][2] However, excessively high temperatures can lead to side reactions.
-
Reaction Time : Sufficient time is necessary to reach reaction equilibrium.[1][2] The optimal time should be determined experimentally.
-
Catalyst Concentration : The amount of catalyst should be optimized to achieve a reasonable reaction rate without promoting side reactions.
-
Solvent : The choice of solvent can influence the solubility of reactants and products, as well as the reaction equilibrium.
Q4: How can I monitor the progress of the isomerization reaction?
A4: The progress of the reaction can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) : This is a reliable method to separate and quantify the amounts of 2,3-dimethylmaleic acid and this compound in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to distinguish between the cis and trans isomers based on the chemical shifts of the methyl and olefinic protons (if present).
-
Thin-Layer Chromatography (TLC) : TLC can provide a quick qualitative assessment of the conversion of the starting material to the product.
Q5: What is a suitable method for the purification of this compound?
A5: Recrystallization is a common and effective method for purifying fumaric acid and its derivatives. Due to the generally lower solubility of the trans isomer compared to the cis isomer in many solvents, recrystallization can effectively separate this compound from the unreacted 2,3-dimethylmaleic acid.[5] Washing the crude product with a suitable solvent can also help remove impurities.[2][12]
Experimental Protocols
Protocol 1: Hydrolysis of 2,3-Dimethylmaleic Anhydride and Subsequent Isomerization
This protocol is a generalized procedure based on the known chemistry of maleic anhydride and its derivatives.
-
Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 equivalent of 2,3-dimethylmaleic anhydride.
-
Add a sufficient amount of deionized water to dissolve the anhydride upon heating.
-
Heat the mixture to reflux and stir until the anhydride has completely dissolved and hydrolyzed to 2,3-dimethylmaleic acid. This can be monitored by TLC or HPLC.
-
-
Isomerization:
-
To the hot solution of 2,3-dimethylmaleic acid, add a catalytic amount of an isomerization agent (e.g., 5-10 mol% of thiourea or a small amount of concentrated HCl).
-
Continue to heat the reaction mixture at reflux for several hours. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or NMR.
-
The reaction is complete when the ratio of this compound to 2,3-dimethylmaleic acid is maximized.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture slowly to room temperature and then in an ice bath to induce crystallization of the this compound.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
For further purification, recrystallize the crude product from hot water or an appropriate organic solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]
- 2. WO2012170923A1 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]
- 3. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015140811A2 - An improved process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2,3-Dimethylmaleic anhydride - Wikipedia [en.wikipedia.org]
- 8. 2,3-Dimethylmaleic anhydride synthesis - chemicalbook [chemicalbook.com]
- 9. US2454387A - Isomerization of maleic acid to fumaric acid - Google Patents [patents.google.com]
- 10. US10626076B2 - Process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]
- 11. Synthesis of Dimethyl Fumarate from Maleic Anhydride [hndk.hainanu.edu.cn]
- 12. EP2718257B1 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]
2,3-Dimethylfumaric Acid Degradation: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,3-dimethylfumaric acid. Due to the limited direct research on this specific compound, this guide draws upon established metabolic principles and data from the closely related and well-studied compound, dimethyl fumarate (B1241708) (DMF), to provide hypothetical pathways and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the established degradation pathways for this compound?
Currently, there is a lack of specific literature detailing the complete microbial or metabolic degradation pathways of this compound. However, based on its structure as a substituted analogue of fumaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, we can propose a hypothetical pathway. It is likely that organisms capable of utilizing fumarate or similar compounds may adapt to degrade this compound, potentially initiating degradation through hydration of the double bond followed by oxidative cleavage.
Q2: How might the degradation of this compound differ from that of dimethyl fumarate (DMF)?
Dimethyl fumarate (DMF) is a prodrug that is rapidly hydrolyzed by esterases into the active metabolite monomethyl fumarate (MMF) and methanol.[1][2] This initial hydrolysis is a key step that would not occur with this compound, as it is already a dicarboxylic acid. The degradation of this compound would likely involve direct enzymatic action on its carbon skeleton, whereas DMF's metabolism is intrinsically linked to its ester groups and subsequent entry into central metabolism.[3][4]
Q3: What are the likely initial enzymatic steps in the degradation of this compound?
The degradation is likely initiated by an enzyme that can act on the carbon-carbon double bond. A plausible first step is the hydration of the double bond, catalyzed by an enzyme analogous to fumarase (fumarate hydratase), which converts fumarate to malate (B86768) in the TCA cycle. This would result in the formation of 2,3-dihydroxy-2,3-dimethylsuccinic acid. Subsequent steps would likely involve dehydrogenases and decarboxylases to break down the carbon skeleton.
Q4: What are the potential intermediate and final metabolites?
Following the initial hydration, subsequent oxidation and decarboxylation steps could lead to smaller organic acids. Depending on the specific enzymatic machinery of the organism, the pathway could potentially converge with central metabolic pathways. For instance, after several steps, metabolites like pyruvate (B1213749) or acetyl-CoA might be produced, which can then be completely mineralized to CO2 and water through the TCA cycle.[3][4]
Troubleshooting Guides
Problem: No degradation of this compound is observed in my microbial culture.
-
Possible Cause 1: Inappropriate microbial strain. The selected microorganism may not possess the necessary enzymatic machinery.
-
Possible Cause 2: Lack of enzyme induction. The enzymes required for degradation may be inducible and require the presence of the substrate or a specific inducer molecule.
-
Solution: Pre-culture the microorganisms in a medium containing a low concentration of this compound or a structural analogue to promote the expression of relevant catabolic genes.
-
-
Possible Cause 3: Unfavorable culture conditions. The pH, temperature, or aeration of the culture medium may not be optimal for the desired metabolic activity.
-
Solution: Optimize culture conditions systematically. Test a range of pH values and temperatures. Ensure adequate aeration for aerobic degradation pathways.
-
Problem: My purified enzyme shows no activity with this compound.
-
Possible Cause 1: Incorrect enzyme class. The enzyme you have purified (e.g., a standard fumarase) may have high substrate specificity and cannot accommodate the methyl groups of this compound.
-
Solution: Perform a bioinformatic search for enzymes from organisms known to degrade branched-chain organic acids. Look for promiscuous hydratases or oxidoreductases that might have activity on your substrate.
-
-
Possible Cause 2: Missing cofactors. The enzyme may require specific cofactors (e.g., NAD+, FAD+, metal ions) for its catalytic activity.
-
Solution: Review the literature for the cofactor requirements of homologous enzymes. Supplement the reaction buffer with a range of common cofactors to test for activity.
-
-
Possible Cause 3: Substrate inhibition. High concentrations of the substrate may be inhibiting the enzyme.
-
Solution: Perform a substrate titration experiment, testing a wide range of this compound concentrations to determine the optimal concentration and identify any potential substrate inhibition.
-
Comparative Quantitative Data
The following table summarizes pharmacokinetic and enzymatic data for related compounds to provide a reference for experimental design.
| Parameter | Compound | Value | Organism/System | Reference |
| Pharmacokinetics | ||||
| Tmax (Time to peak concentration) | Dimethyl Fumarate ([14C]DMF) | 1 hour | Healthy Human Volunteers | [3][4] |
| Total Recovery | Dimethyl Fumarate ([14C]DMF) | 58.4% - 75.0% (Primarily via expired air) | Healthy Human Volunteers | [3][4] |
| Major Circulating Metabolite | Dimethyl Fumarate | Glucose (~60% of radioactivity) | Healthy Human Volunteers | [3] |
| Enzyme Kinetics | ||||
| Pseudo first-order rate constant (k) | Fumaric Acid (Sonochemical Degradation) | Varies (e.g., 0.0035 min⁻¹) | Aqueous Solution | [8] |
Experimental Protocols
Protocol 1: Screening for Microbial Degradation of this compound
-
Prepare Basal Salt Medium (BSM): Prepare a sterile BSM containing essential minerals but lacking a carbon source.
-
Prepare Substrate Stock: Prepare a sterile, concentrated stock solution of this compound and adjust the pH to neutral.
-
Inoculation: Inoculate flasks containing BSM with the microbial strain or consortium to be tested. Add this compound to a final concentration of 50-100 mg/L.
-
Control Groups: Prepare two control flasks: a negative control with BSM and substrate but no inoculum, and a positive control with BSM, inoculum, and a readily metabolizable carbon source like glucose.
-
Incubation: Incubate the flasks under appropriate conditions (e.g., 30°C, 150 rpm).
-
Sampling: Withdraw aliquots from each flask at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).
-
Analysis: Centrifuge the samples to remove biomass. Analyze the supernatant for the disappearance of the parent compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.
Protocol 2: Metabolite Identification by LC-MS/MS
-
Sample Preparation: Use the cell-free supernatant from the degradation experiment (Protocol 1). If necessary, perform a solid-phase extraction (SPE) to concentrate the metabolites and remove interfering medium components.
-
LC Separation: Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution program with water (containing 0.1% formic acid) and acetonitrile (B52724) (containing 0.1% formic acid) to separate the compounds.
-
MS Analysis (Full Scan): Perform a full scan analysis in both positive and negative ion modes to detect the molecular ions of the parent compound and potential metabolites.
-
MS/MS Analysis (Fragmentation): Perform data-dependent acquisition where the most intense ions from the full scan are automatically selected for fragmentation (MS/MS). This will generate fragmentation patterns for each compound.
-
Data Analysis: Compare the mass-to-charge ratios (m/z) and fragmentation patterns of the detected peaks with a database or with predicted fragmentation patterns of hypothetical intermediates to tentatively identify the metabolites.
Visualizations
Caption: A proposed degradation pathway for this compound.
Caption: Workflow for screening microbial degradation of a target compound.
Caption: A decision tree for troubleshooting inactive enzyme experiments.
References
- 1. Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabolism, pharmacokinetics and excretion of [14C]dimethyl fumarate in healthy volunteers: an example of xenobiotic biotransformation following endogenous metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial degradation of arsenobetaine via dimethylarsinoylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"stability issues of 2,3-Dimethylfumaric acid in solution"
Welcome to the Technical Support Center for 2,3-Dimethylfumaric Acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in solution during experimental procedures.
Disclaimer: Direct stability data for this compound in solution is limited in published literature. The information and guidance provided herein are based on established principles of chemical stability, forced degradation studies as per ICH guidelines, and data from the closely related compound, Dimethyl Fumarate (B1241708) (DMF). The degradation pathways and rates for this compound may differ, and it is essential to perform compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound in aqueous solution is its susceptibility to pH-dependent hydrolysis. Additionally, isomerization from the trans (fumaric) to the cis (maleic) form, particularly under photolytic stress, is a potential degradation pathway.
Q2: How does pH affect the stability of this compound?
A2: Based on data from the related compound, Dimethyl Fumarate (DMF), dicarboxylic acids and their esters are most stable in neutral to slightly acidic conditions (pH 5-7).[1] Under strongly acidic or alkaline conditions, the rate of hydrolysis is expected to increase significantly.[1]
Q3: What are the likely degradation products of this compound in an aqueous solution?
A3: The anticipated degradation products include the mono-hydrolyzed product and potentially 2,3-dimethylmaleic acid, the cis-isomer. The exact degradation profile should be confirmed through experimental studies.
Q4: What are the recommended solvents and storage conditions for stock solutions?
A4: For short-term use, stock solutions can be prepared in organic solvents such as DMSO or ethanol. For aqueous buffers, it is recommended to prepare solutions fresh daily. Long-term storage of aqueous solutions is not advised due to the risk of hydrolysis. If aqueous solutions must be stored, they should be kept at 2-8°C for no longer than 24 hours.
Q5: Is this compound sensitive to light?
A5: Yes, compounds with a fumarate structure can be susceptible to photo-isomerization to the maleate (B1232345) form. Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks appear in my chromatogram over time. | Degradation of this compound. | 1. Confirm the identity of the new peaks using a mass spectrometer. 2. Review your solution's pH and adjust to a neutral range if possible. 3. Protect your solution from light. 4. Prepare fresh solutions more frequently. |
| The concentration of my stock solution is decreasing. | Hydrolysis or adsorption to the container. | 1. Verify the stability of the compound in your chosen solvent at the storage temperature. 2. Use polypropylene (B1209903) or glass containers to minimize adsorption. 3. For aqueous solutions, prepare them fresh before each experiment. |
| I am observing poor reproducibility in my bioassays. | Inconsistent concentrations of the active compound due to degradation. | 1. Implement a strict protocol for solution preparation, including using fresh solutions for each experiment. 2. Perform a forced degradation study to understand the stability limits of your compound under your experimental conditions. |
Quantitative Data
Table 1: pH-Dependent Stability of Dimethyl Fumarate (DMF)
| pH | Degradation Rate Constant (k) | Half-life (t½) | t₉₀ (time for 10% degradation) |
| 1 | Data not available | Data not available | Data not available |
| 3 | Data not available | Data not available | Data not available |
| 5 | Lowest Degradation Rate | Longest Half-life | Longest t₉₀ |
| 7 | Low Degradation Rate | High Half-life | High t₉₀ |
| 9 | Highest Degradation Rate | Shortest Half-life | Shortest t₉₀ |
Note: This table is a qualitative representation based on the finding that DMF shows decreasing stability in the order of pH 7 < 5 < 3 < 1 < 9.[1] For precise quantitative data, referring to the original study is recommended.
Table 2: Template for Recording Stability Data for this compound
| Condition | Time Point | Concentration (µg/mL) | % Remaining | Degradation Products Observed |
| Control (Initial) | 0 | 100% | ||
| pH 2 (Acid) | ||||
| pH 7 (Neutral) | ||||
| pH 10 (Base) | ||||
| 3% H₂O₂ (Oxidative) | ||||
| 60°C (Thermal) | ||||
| Photolytic |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify the potential degradation products and pathways of this compound, based on ICH guidelines.[2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Thermal Degradation: Heat the stock solution at 60°C in a temperature-controlled oven.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber).
3. Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 95% A to 50% A over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 25°C
2. Method Development and Validation:
-
Inject a mixture of the stressed samples to ensure that all degradation products are well-resolved from the parent peak.
-
Optimize the gradient, mobile phase composition, and other parameters as needed to achieve adequate separation (resolution > 2 between all peaks).
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected peaks in chromatography.
References
Technical Support Center: HPLC Separation of 2,3-Dimethylfumaric Acid Isomers
This technical support center provides targeted troubleshooting guides and FAQs for researchers, scientists, and drug development professionals working on the HPLC separation of 2,3-Dimethylfumaric acid isomers, primarily mesaconic acid (trans-isomer) and citraconic acid (cis-isomer).
Frequently Asked Questions (FAQs)
Q1: What makes the HPLC separation of this compound isomers challenging? A1: The primary challenge stems from the structural similarity of the geometric isomers (mesaconic and citraconic acid). These isomers possess the same molecular formula and often have very similar physicochemical properties and pKa values, leading to nearly identical retention times under standard chromatographic conditions.[1][2] Achieving baseline separation requires careful optimization of HPLC parameters to exploit subtle differences in their structure and polarity.
Q2: What are the most critical HPLC parameters to optimize for this separation? A2: For ionizable acidic compounds like the isomers of this compound, the most critical parameter is the mobile phase pH .[3][4] Adjusting the pH affects the ionization state of the carboxylic acid groups, which dramatically alters their polarity and interaction with the stationary phase.[5][6] Other key parameters include the choice of stationary phase, the organic modifier in the mobile phase (e.g., acetonitrile (B52724) vs. methanol), and the column temperature.[1][7]
Q3: What type of HPLC column is best suited for separating these isomers? A3: A reversed-phase C18 column is a common and effective first choice for separating small organic acids.[8][9] For highly polar compounds that are poorly retained, a column designed for aqueous mobile phases (e.g., AQ-C18) can prevent phase collapse when using 100% aqueous conditions.[9] If a standard C18 column fails to provide adequate resolution, alternative stationary phases like phenyl-hexyl or polar-embedded phases can offer different selectivity.[7][10]
Troubleshooting Guide
Issue 1: Poor Resolution or Complete Co-elution of Isomers
This is the most common issue encountered when separating geometric isomers.
A: To improve the separation between the isomer peaks, a systematic optimization of the mobile phase and other parameters is necessary.
-
Optimize Mobile Phase pH: This is the most powerful tool for manipulating the retention of these isomers.[3] Since the analytes are acidic, using a low pH mobile phase (e.g., pH < 3.5) will suppress the ionization of the carboxylic acid groups.[11] This makes the molecules less polar, increasing their retention on a reversed-phase column and often enhancing separation.[3][5] It is crucial to operate at a pH that is at least 1.5-2 units away from the analytes' pKa to ensure they are in a single ionic state, which prevents peak splitting.[4][5]
-
Change the Organic Modifier: The choice of organic solvent can alter separation selectivity.[7] If you are using acetonitrile, try substituting it with methanol (B129727) or using a combination of both. The different solvent properties can change how the isomers interact with the stationary phase.[10]
-
Adjust the Gradient: For gradient elution, using a shallower gradient (a slower increase in the organic solvent concentration) allows more time for the isomers to interact with the column, which can significantly improve resolution.[10][11]
-
Modify Column Temperature: Temperature can influence selectivity. Try adjusting the column temperature (e.g., in 5°C increments between 25°C and 45°C).[11] Lowering the temperature may increase resolution, though it will also increase backpressure and run time.
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different selectivity, such as a phenyl-hexyl column, which can provide π-π interactions, or a C30 column, which can offer better shape selectivity for isomers.[10]
Issue 2: Peak Tailing or Asymmetrical Peaks
Poor peak shape can compromise the accuracy of quantification and integration.
A: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or operating too close to the analyte's pKa.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa of the dimethylfumaric acid isomers. When the pH is close to the pKa, the molecules exist in both ionized and non-ionized forms, which can lead to significant peak tailing or splitting.[4][6]
-
Use a Buffered Mobile Phase: Employing a buffer (e.g., phosphate (B84403) or formate) helps maintain a constant and reproducible pH, leading to more stable retention times and improved peak shapes.
-
Check for Column Contamination: Active sites on the column, often caused by contamination or degradation of the stationary phase, can lead to peak tailing.[12] Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[13]
Issue 3: Unstable or Drifting Retention Times
Inconsistent retention times make peak identification unreliable and suggest a lack of method robustness.
A: Fluctuating retention times usually point to problems with the HPLC system's equilibration, mobile phase preparation, or temperature control.
-
Allow for Sufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This is especially important when changing mobile phases or after the system has been idle.
-
Degas the Mobile Phase: Air bubbles in the pump can cause inconsistent flow rates and pressure fluctuations, leading to retention time shifts.[14] Use an in-line degasser or degas solvents manually before use.
-
Use a Column Oven: Maintaining a constant column temperature is critical for reproducible chromatography, as temperature affects both mobile phase viscosity and separation selectivity.[11]
-
Check for Leaks: Inspect all fittings for leaks, as even a small leak can cause the flow rate to be inconsistent.
Data Presentation
Table 1: Summary of Parameter Adjustments for Optimizing Isomer Separation
| Parameter | Adjustment | Expected Effect on Retention Time | Expected Effect on Resolution | Rationale |
| Mobile Phase pH | Decrease pH (for acids) | Increase | Likely Increase | Suppresses ionization of acidic analytes, making them more hydrophobic and increasing interaction with the C18 stationary phase.[3][11] |
| Organic Modifier | Switch Acetonitrile to Methanol | Varies | Varies (Potential Increase) | Methanol and acetonitrile have different solvent properties and can offer different selectivity for closely related compounds.[7][10] |
| Gradient Slope | Make Shallower | Increase | Likely Increase | Provides more time for the isomers to interact differently with the stationary phase, allowing for better separation.[11] |
| Flow Rate | Decrease | Increase | Likely Increase | Lowering the flow rate can increase column efficiency, leading to sharper peaks and better resolution, at the cost of longer analysis time.[15] |
| Temperature | Decrease | Increase | Varies (Potential Increase) | Can alter selectivity; lower temperatures often improve separation for some isomers but increase viscosity and backpressure.[11] |
Experimental Protocols
Protocol 1: Recommended Starting Method for Isomer Separation
This protocol provides a robust starting point for separating mesaconic and citraconic acids.
-
Column: Use a high-resolution reversed-phase C18 column (e.g., 150 mm x 4.6 mm, <3 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water (pH approx. 2.7).
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the sample in a small amount of methanol or acetonitrile.
-
Dilute the sample to the final working concentration using Mobile Phase A.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[2]
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 40% B
-
15-17 min: Hold at 40% B
-
17-18 min: Return to 5% B
-
18-25 min: Re-equilibration at 5% B
-
-
-
Analysis: Evaluate the resulting chromatogram. If resolution is insufficient, proceed to optimize the mobile phase pH as the first step.
Mandatory Visualizations
// Nodes start [label="Problem:\nPoor Resolution / Co-elution", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; q1 [label="Is mobile phase pH optimized?\n(e.g., pH < 3)", fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Adjust pH to be >2 units\naway from analyte pKa.\nUse 0.1% Formic or Phosphoric Acid.", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; q2 [label="Is the gradient slope shallow enough?", fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Decrease the rate of organic\nsolvent increase (e.g., 1-2% / min).", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; q3 [label="Have you tried a different\norganic modifier?", fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Switch from Acetonitrile to Methanol\nor vice-versa.", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; q4 [label="Is the stationary phase suitable?", fillcolor="#FBBC05", fontcolor="#202124"]; sol4 [label="Try a column with different selectivity\n(e.g., Phenyl-Hexyl or Polar-Embedded).", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; end [label="Resolution Improved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges start -> q1 [color="#5F6368"]; q1 -> sol1 [label="No", color="#4285F4"]; sol1 -> q2 [color="#5F6368"]; q1 -> q2 [label="Yes", color="#4285F4"]; q2 -> sol2 [label="No", color="#4285F4"]; sol2 -> q3 [color="#5F6368"]; q2 -> q3 [label="Yes", color="#4285F4"]; q3 -> sol3 [label="No", color="#4285F4"]; sol3 -> q4 [color="#5F6368"]; q3 -> q4 [label="Yes", color="#4285F4"]; q4 -> sol4 [label="No", color="#4285F4"]; sol4 -> end [color="#5F6368"]; q4 -> end [label="Yes", color="#4285F4"]; } end_dot Caption: A troubleshooting workflow for improving poor isomer resolution.
// Connections between subgraphs invis1 -> retention1 [ltail=cluster_0, lhead=cluster_1]; invis2 -> retention2 [ltail=cluster_0, lhead=cluster_1]; low_ph -> retention3 [ltail=cluster_0, lhead=cluster_1]; } end_dot Caption: Impact of mobile phase pH on isomer ionization and HPLC retention.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. veeprho.com [veeprho.com]
- 6. moravek.com [moravek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. mastelf.com [mastelf.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dimethylfumaric Acid Esterification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of 2,3-dimethylfumaric acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the esterification of this compound, providing potential causes and actionable solutions.
Question: Why is my reaction yield unexpectedly low or non-existent?
Answer:
Low or no yield in a Fischer esterification reaction is a common issue that can stem from several factors. The primary reason is often the presence of water, which can shift the reaction equilibrium back towards the reactants.[1][2]
Potential Causes & Solutions:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction.[1] The accumulation of water, a byproduct, can drive the reaction backward, reducing the ester yield.[2]
-
Solution: Employ methods to continuously remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus with an azeotropic solvent like toluene, or by adding a dehydrating agent such as molecular sieves.[3][4] Concentrated sulfuric acid also acts as a dehydrating agent, sequestering the water produced.[1][3]
-
-
Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient quantity to effectively lower the reaction's activation energy.[4]
-
Low Reaction Temperature: The temperature may be too low to overcome the activation energy required for the reaction to proceed at a reasonable rate.[4]
-
Solution: Ensure the reaction is heated sufficiently, typically to the reflux temperature of the alcohol or solvent being used.[1] For instance, reactions in methanol (B129727) might be run at temperatures between 55°C and 75°C.[5]
-
-
Sub-optimal Reactant Ratio: An inappropriate molar ratio of alcohol to carboxylic acid can limit the conversion.
Question: What should I do if my esterification reaction is proceeding too slowly?
Answer:
A slow reaction rate is typically related to temperature, catalyst concentration, or inefficient mixing.
Potential Causes & Solutions:
-
Inadequate Temperature: As mentioned, lower temperatures lead to slower reaction kinetics.[4]
-
Solution: Increase the reaction temperature to reflux to provide sufficient energy for the reaction to proceed faster.[1]
-
-
Low Catalyst Concentration: An insufficient amount of catalyst will result in a slower rate of reaction.
-
Solution: While avoiding excessive amounts that can lead to side reactions, ensure the catalyst concentration is optimal. For sulfuric acid, a molar ratio of fumaric acid to acid catalyst can range from 1:0.01 to 1:0.50.[5]
-
-
Poor Solubility/Mixing: If the this compound is not fully dissolved, the reaction will be limited by the rate of dissolution.
-
Solution: Ensure vigorous stirring throughout the reaction. If solubility is an issue, consider a co-solvent. However, for simple alcohols like methanol or ethanol (B145695), they can often serve as both reactant and solvent when used in large excess.[6]
-
Question: I'm having trouble isolating my ester product after the reaction. What can I do?
Answer:
Product isolation can be challenging due to the presence of unreacted starting materials, the acid catalyst, and potential emulsions during aqueous workup.
Potential Causes & Solutions:
-
Difficulty Neutralizing the Acid Catalyst: Residual acid catalyst must be removed.
-
Solution: After the reaction, cool the mixture and wash it with a weak base solution, such as aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), in a separatory funnel.[1] This will neutralize the acid catalyst and any unreacted carboxylic acid, converting them into water-soluble salts.[1] Add the base carefully and vent the funnel frequently to release the CO₂ gas produced.[9]
-
-
Emulsion Formation During Workup: The organic and aqueous layers may fail to separate cleanly, forming an emulsion.[4]
-
Solution: To break an emulsion, add brine (a saturated aqueous solution of NaCl). This increases the ionic strength of the aqueous layer, forcing the separation of the organic layer.[4]
-
-
Product Dissolving in Excess Reactant/Water: The desired ester may have some solubility in the aqueous layer or in a large excess of a water-miscible alcohol like ethanol, leading to loss of product.[10]
-
Solution: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product. Combine the organic layers for drying and purification.
-
Question: How can I effectively purify my final this compound ester?
Answer:
Purification is crucial to remove unreacted starting materials, residual water, and any side products.
Potential Causes & Solutions:
-
Presence of Water in the Organic Layer: The isolated organic layer will contain dissolved water, which must be removed before final purification.
-
Solution: Dry the organic layer using an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[4] After adding the drying agent and allowing it to absorb the water, filter the solution to remove the solid agent.[9]
-
-
Contamination with Unreacted Alcohol: The boiling point of the excess alcohol may be close to that of the desired ester, making separation difficult.
-
Presence of Non-Volatile Impurities: If the product or impurities are not suitable for distillation, other methods are required.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a Fischer esterification of this compound?
A typical Fischer esterification involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, with heating.[1][12] For dimethyl fumarate (B1241708), reaction temperatures between 55°C and 75°C with sulfuric acid as a catalyst are common, with reaction times often within 3 hours to reach equilibrium.[5]
Q2: How can I drive the esterification equilibrium towards maximum product formation?
To maximize the yield, the equilibrium must be shifted to the right (the product side). This can be accomplished by:
-
Using an Excess of One Reactant: Employing a large excess of the alcohol is a common and effective strategy.[4][7]
-
Removing a Product: Continuously removing water as it is formed, for example by using a Dean-Stark apparatus, is highly effective at driving the reaction to completion.[3][4]
Q3: What are the most common side reactions, and how can they be minimized?
Potential side reactions in esterification include:
-
Ether Formation: The self-condensation of the alcohol can occur, especially at high temperatures with a strong acid catalyst.[4] This can be minimized by using milder reaction conditions and avoiding excessively high temperatures.
-
Decarboxylation: At very high temperatures, the carboxylic acid might undergo decarboxylation.[13] This is generally avoided by maintaining the reaction temperature within the optimal range for esterification.[13]
Q4: Can I use a catalyst other than sulfuric acid?
Yes, while sulfuric acid is a common and effective catalyst, other options exist. These include:
-
Other Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a solid, less corrosive alternative.[4]
-
Heterogeneous Catalysts: Solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) or sulfated zirconia can also be used.[3][14] These have the advantage of being easily filtered out of the reaction mixture, simplifying the workup process.[3]
Data Presentation
Table 1: Recommended Reaction Parameters for Fumaric Acid Esterification
| Parameter | Recommended Value | Rationale & Citation |
| Temperature | 55°C - 75°C | Optimizes reaction rate while minimizing side reactions.[5] |
| Catalyst | Concentrated H₂SO₄ | Acts as both a catalyst and a dehydrating agent.[1] |
| Molar Ratio (Acid:Catalyst) | 1:0.01 to 1:0.50 | Sufficient to catalyze the reaction effectively.[5] |
| Molar Ratio (Alcohol:Acid) | Large excess (e.g., used as solvent) | Shifts equilibrium to favor product formation.[6][7] |
| Reaction Time | ~3 hours | Generally sufficient to reach equilibrium.[5] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Water accumulation (equilibrium) | Use a Dean-Stark trap or dehydrating agent.[3][4] |
| Inactive catalyst | Use fresh, anhydrous H₂SO₄ or p-TsOH.[4] | |
| Slow Reaction | Low temperature | Increase temperature to reflux.[1] |
| Isolation Difficulty | Emulsion during workup | Add brine (saturated NaCl solution) to break the emulsion.[4] |
| Acidic product mixture | Neutralize with aqueous NaHCO₃ solution.[1] | |
| Purification Issues | Water in organic layer | Dry with anhydrous MgSO₄ or Na₂SO₄.[4] |
| Contamination with reactants | Purify by fractional distillation or column chromatography.[1][3] |
Experimental Protocols
Protocol: Synthesis of Diethyl 2,3-Dimethylfumarate via Fischer Esterification
This protocol describes a general procedure for the esterification of this compound with ethanol.
Materials:
-
This compound
-
Anhydrous Ethanol (large excess, to act as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anti-bumping granules
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anti-bumping granules.
-
Add a large excess of anhydrous ethanol (e.g., 10-20 molar equivalents).
-
Stir the mixture to dissolve the solid.
-
-
Catalyst Addition:
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirring mixture through the condenser.[9]
-
-
Reaction:
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Vent the funnel frequently to release CO₂.[9] Continue washing until effervescence ceases.
-
Wash the organic layer with water, followed by a wash with brine to aid in layer separation.[4]
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous MgSO₄.[4]
-
Filter the mixture to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude ester.
-
-
Purification:
Visualizations
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. US20150299095A1 - Alcohol-mediated esterification of carboxylic acids with carbonates - Google Patents [patents.google.com]
- 8. US2894982A - Preparation of diesters of fumaric acid - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purifying 2,3-Dimethylfumaric Acid
Welcome to the technical support center for the purification of 2,3-Dimethylfumaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can stem from the starting materials, side reactions, or degradation products. These may include the corresponding cis-isomer (2,3-dimethylmaleic acid), unreacted starting materials, residual solvents, and potentially colored byproducts from the synthesis process.
Q2: What is the most straightforward method for purifying this compound?
A2: For many crystalline solids like this compound, recrystallization is often the most effective and straightforward purification method. It is adept at removing small amounts of impurities. For more challenging separations, column chromatography may be necessary.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below. It is also important that the impurities are either highly soluble or insoluble in the chosen solvent at all temperatures. Trial-and-error with small amounts of material in various solvents (e.g., water, ethanol, ethyl acetate, or mixtures) is the best approach to identify the optimal solvent or solvent system.
Q4: My purified this compound is still colored. How can I remove the color?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon before the final crystallization step. The activated carbon adsorbs the colored compounds, which can then be removed by filtration.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of your this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity and identifying impurities.[1] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy to check for structural integrity and the presence of impurities, and melting point determination, as impurities typically broaden and depress the melting range.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Oiling out during recrystallization | The compound's solubility is too high in the chosen solvent, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble. Alternatively, heat the solution to redissolve the oil and allow it to cool more slowly, perhaps with scratching the inside of the flask to induce crystallization. |
| Low recovery after recrystallization | The compound has significant solubility in the cold solvent. The volume of solvent used was too large. | Ensure the solution is thoroughly cooled before filtration. Minimize the volume of solvent used to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or crystallization requires initiation. | Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound. If the solution is too dilute, evaporate some of the solvent and cool again. |
| Co-elution of impurities during column chromatography | The chosen eluent system does not provide adequate separation. | Modify the polarity of the eluent system. A gradient elution, where the polarity of the solvent is changed during the separation, may provide better resolution. |
| Product appears as a fine powder instead of crystals | The crystallization process occurred too rapidly. | Slow down the cooling process of the saturated solution to allow for the formation of larger, more well-defined crystals. |
Data Presentation
The following table summarizes typical results from common purification methods for dicarboxylic acids, providing a benchmark for expected outcomes.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Single Solvent Recrystallization | 90-95 | >99 | 70-85 | Effective for removing minor impurities. |
| Two-Solvent Recrystallization | 85-90 | >99 | 65-80 | Useful when a single suitable solvent cannot be found. |
| Activated Carbon Treatment followed by Recrystallization | 90-95 (colored) | >99 (colorless) | 60-75 | Recommended for removing colored impurities. |
| Flash Column Chromatography | 70-85 | >99.5 | 50-70 | Ideal for separating complex mixtures of impurities. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the solute) and boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven to remove any residual solvent.
Flash Column Chromatography Protocol
-
Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used, adsorb the sample onto a small amount of silica gel, dry it, and then load the dried silica onto the top of the column.
-
Elution: Pass the eluent through the column under positive pressure. Start with a less polar solvent system and gradually increase the polarity to elute the compounds from the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common issues during the purification of this compound.
References
Technical Support Center: 2,3-Dimethylfumaric Acid
This technical support center provides guidance on the storage and handling of 2,3-Dimethylfumaric acid for researchers, scientists, and drug development professionals. Please note that specific experimental data for this compound is limited, and therefore, some recommendations are based on general principles for dicarboxylic acids and the available safety information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a dicarboxylic acid with the chemical formula C₆H₈O₄.[1][2] It is the trans-isomer of 2,3-dimethylmaleic acid. Key identifiers include CAS Number: 21788-49-8 and a molecular weight of approximately 144.12 g/mol .[1][2]
Q2: What are the primary hazards associated with this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral).[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Q3: What are the recommended storage conditions for this compound?
Q4: Is there a Safety Data Sheet (SDS) available for this compound?
Specific Safety Data Sheets for this compound are not widely available from major suppliers. Users should handle this compound with the precautions outlined by its GHS hazard classifications.
Q5: In which solvents is this compound soluble?
Troubleshooting Guides
Issue: Difficulty Dissolving this compound
-
Potential Cause: Low solubility in the chosen solvent at room temperature.
-
Troubleshooting Steps:
-
Gentle Warming: Carefully warm the solution while stirring. Be aware that thermal degradation is possible at elevated temperatures, although specific data is unavailable.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the solid.
-
Solvent Selection: If possible, try a different solvent. For aqueous solutions, consider adjusting the pH to be more basic, as this will deprotonate the carboxylic acid groups and increase solubility.
-
Particle Size Reduction: Grinding the solid to a finer powder can increase the surface area and improve the rate of dissolution.
-
Issue: Skin or Eye Irritation During Handling
-
Potential Cause: Direct contact with the solid powder or solutions of this compound.
-
Preventative Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Careful Transfer: Use spatulas and weighing paper to handle the solid, minimizing the generation of dust.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Quantitative Data
Due to the limited availability of specific experimental data for this compound, the following table summarizes the known information. Researchers are advised to determine other physical and chemical properties experimentally.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₄ | PubChem[1] |
| Molecular Weight | 144.12 g/mol | PubChem[1] |
| CAS Number | 21788-49-8 | PubChem[1] |
| Appearance | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility in Water | Data not available | - |
| Solubility in Organic Solvents | Data not available | - |
Experimental Protocols
Protocol: Preparation of a Stock Solution of this compound
This protocol provides a general procedure for preparing a stock solution of a sparingly soluble acidic compound. The user must determine the optimal solvent and concentration for their specific application.
-
Safety Precautions: Before starting, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the solid compound in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Solvent Addition: Transfer the weighed solid to a suitable volumetric flask. Add a portion of the chosen solvent (e.g., DMSO, ethanol) to the flask, ensuring not to fill it to the final volume.
-
Dissolution:
-
Swirl the flask gently to wet the solid.
-
If the solid does not dissolve readily, use a magnetic stirrer and stir the solution.
-
Gentle warming or sonication may be applied to aid dissolution if necessary. Monitor for any signs of degradation (e.g., color change).
-
-
Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature if it was warmed. Carefully add the solvent to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a tightly sealed container, protected from light. The stability of the solution should be determined experimentally.
Visualizations
Caption: Experimental workflow for preparing a solution of this compound.
Caption: Troubleshooting guide for solubility issues with this compound.
References
"preventing isomerization of 2,3-Dimethylfumaric acid during reaction"
Welcome to the technical support center for 2,3-Dimethylfumaric Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted isomerization of this compound (the trans-isomer) to 2,3-dimethylmaleic acid (the cis-isomer) during chemical reactions and storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization of this compound?
A1: The isomerization of this compound to its cis-isomer, 2,3-dimethylmaleic acid, is primarily driven by exposure to energy in the form of heat, ultraviolet (UV) light, or the presence of catalysts.[1][2] The trans-isomer (fumaric acid) is generally more thermodynamically stable than the cis-isomer (maleic acid) due to reduced steric and electrostatic repulsion between the carboxyl groups.[3][4][5] However, with sufficient energy input, the rotational barrier of the carbon-carbon double bond can be overcome, leading to isomerization.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures provide the necessary activation energy for the C=C bond to rotate, facilitating isomerization. While this compound is relatively stable at room temperature, the risk of isomerization increases significantly with heating.[4][6] In non-catalytic hydrothermal conditions, the conversion of maleic acid to fumaric acid is observed to increase with temperature, and conversely, at higher temperatures, the equilibrium can be shifted, leading to the formation of the cis-isomer from the trans-isomer.[6][7]
Q3: Can the pH of the reaction mixture influence isomerization?
A3: Yes, the pH of the solution can impact the rate of isomerization. Acidic conditions can catalyze the isomerization of maleic acid to fumaric acid and vice-versa.[2][8] The protonation state of the carboxylic acid groups, which is pH-dependent, affects the electron density of the double bond and can influence its susceptibility to isomerization.[8] For fumaric acid, the pKa values are approximately 3.03 and 4.44.[9] Operating at a pH well below the first pKa may help to maintain the stability of the protonated form.
Q4: What role do solvents play in the stability of this compound?
A4: The choice of solvent can influence the stability of this compound. Solvent polarity can affect the energy barrier for isomerization and the solubility of the isomers, potentially shifting the equilibrium.[10][11] It is generally advisable to use non-polar or less polar solvents where possible and to be aware that solvent-solute interactions can impact stability.[11]
Q5: Are there any additives that can prevent isomerization?
A5: Yes, radical scavengers and antioxidants can be effective in preventing isomerization, particularly when radical-initiated pathways are involved.[12] Compounds like Butylated Hydroxytoluene (BHT) and other hindered phenols are known to stabilize unsaturated compounds by terminating free-radical chain reactions that can lead to isomerization.[1][13][14][15][16][17][18][19][20] These additives are often used in small quantities to preserve the integrity of the double bond.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Isomerization detected after a thermal reaction. | High reaction temperature. | Lower the reaction temperature if the reaction kinetics allow. Consider using a catalyst to enable lower temperature conditions. |
| Prolonged reaction time at elevated temperature. | Optimize the reaction time to minimize the duration of heat exposure. Monitor the reaction progress closely to determine the minimum time required for completion. | |
| Isomerization observed during product work-up or storage. | Exposure to UV light (e.g., sunlight). | Protect the reaction and the product from light by using amber glassware or by working in a dark environment.[1] |
| Presence of acidic or basic impurities. | Purify starting materials and solvents to remove catalytic impurities. Neutralize the reaction mixture during work-up if appropriate. | |
| Reaction with an amine (amide coupling) leads to isomerization. | High temperature required for the coupling reaction. | Use a suitable coupling reagent to facilitate amide bond formation at lower temperatures.[21][22] Common coupling reagents include carbodiimides (e.g., DCC, EDC) often with additives like HOBt to reduce side reactions. |
| Basic conditions of the amine. | Consider the basicity of the amine and the potential for it to catalyze isomerization. A non-nucleophilic base may be used if a base is required. | |
| Esterification of the carboxylic acid groups causes isomerization. | Use of strong acid catalysts and high temperatures. | Employ milder esterification methods. For example, reaction with an alkyl halide in the presence of a non-nucleophilic base, or using milder activating agents. |
| General instability of the compound in solution. | Presence of dissolved oxygen and trace metals that can initiate radical reactions. | Degas solvents before use. Consider adding a radical scavenger like BHT (Butylated Hydroxytoluene) at a low concentration (e.g., 0.01-0.1 mol%).[1][13][14][16] |
Quantitative Data
The following table summarizes the kinetic data for the non-catalytic isomerization of maleic acid to fumaric acid in an aqueous solution at various temperatures. This data provides insight into the effect of temperature on the rate of isomerization. A similar trend can be expected for the dimethyl derivatives.
Table 1: Reaction Rate Constants for Maleic Acid Isomerization to Fumaric Acid at Different Temperatures [6]
| Temperature (°C) | Forward Reaction Rate Constant (k, maleic to fumaric) (h⁻¹) | Reverse Reaction Rate Constant (k', fumaric to maleic) (h⁻¹) |
| 190 | 2.50 | 0.23 |
| 200 | 4.35 | 0.45 |
| 210 | 6.42 | 0.73 |
| 220 | 8.71 | 1.09 |
Data adapted from a study on the non-catalytic isomerization of maleic acid.[6]
Experimental Protocols
Protocol 1: General Handling and Storage to Prevent Isomerization
-
Storage: Store this compound in a tightly sealed container in a cool, dark, and dry place. Avoid exposure to direct sunlight or other sources of UV radiation.
-
Solvent Selection: When preparing solutions, use high-purity, degassed solvents. If the compound is to be stored in solution for an extended period, consider adding a radical scavenger like BHT (0.01-0.1 mol%).
-
Heating: When heating is necessary, use the lowest effective temperature and for the shortest possible duration. Use a well-controlled heating mantle or oil bath.
Protocol 2: Amide Coupling Reaction with Minimized Isomerization
-
Reactants:
-
This compound (1 equivalent)
-
Amine (2.2 equivalents for both carboxylic acid groups)
-
HBTU (1-[Bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate) (2.1 equivalents)
-
DIPEA (Diisopropylethylamine) (4 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide) as solvent
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution, followed by the dropwise addition of a solution of HBTU in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid groups.
-
Add the amine to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: General mechanism of cis-trans isomerization of this compound.
Caption: Decision workflow for using a stabilizer to prevent isomerization.
Caption: Experimental workflow for amide coupling with minimized isomerization.
References
- 1. US5395865A - Unsaturated polyester compositions, molding materials and molded products - Google Patents [patents.google.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radical scavengers | Preventing polymerization|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 13. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 14. oceanicpharmachem.com [oceanicpharmachem.com]
- 15. Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 17. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 18. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 19. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 20. nbinno.com [nbinno.com]
- 21. hepatochem.com [hepatochem.com]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Validation & Comparative
A Comparative Guide to the Biological Activities of Fumaric Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of fumaric acid and its derivative, 2,3-dimethylfumaric acid. Due to the limited publicly available data on the biological activity of this compound, this guide also includes extensive information on the well-researched derivative, dimethyl fumarate (B1241708) (DMF), to provide a broader context of how modifications to the fumaric acid backbone can significantly impact biological function.
Fumaric Acid: The Endogenous Metabolite
Fumaric acid is a naturally occurring dicarboxylic acid that plays a crucial role as an intermediate in the Krebs cycle (citric acid cycle), a fundamental metabolic pathway for energy production in aerobic organisms. While its primary role is metabolic, fumaric acid and its esters have demonstrated various biological activities.
Biological Activities of Fumaric Acid:
-
Anti-inflammatory and Antioxidant Properties: Fumaric acid has been reported to possess anti-inflammatory and antioxidant effects[1].
-
Limited Bioavailability: A significant drawback of fumaric acid as a therapeutic agent is its poor oral absorption[2][3]. This has led to the development and extensive study of its ester derivatives, which have improved bioavailability.
Dimethyl Fumarate (DMF): A Potent Immunomodulator
Dimethyl fumarate (DMF) is the methyl ester of fumaric acid and is a well-established therapeutic agent for psoriasis and relapsing-remitting multiple sclerosis[4][5]. Its biological activity is significantly more pronounced than that of fumaric acid, primarily due to its ability to readily penetrate cell membranes and interact with key intracellular signaling pathways.
Mechanism of Action: Nrf2 Activation
A primary mechanism of action for DMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5][6]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
-
Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DMF, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription[6].
Key Downstream Targets of Nrf2 Activated by DMF:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant effects.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that protects against oxidative stress.
Mechanism of Action: NF-κB Inhibition
DMF also exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[7][8]. NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Mechanism: DMF has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing it from activating the transcription of pro-inflammatory genes[9]. This effect may be, in part, a consequence of the overall change in the cellular redox state induced by Nrf2 activation, but direct inhibitory effects on components of the NF-κB pathway have also been proposed.
Quantitative Data on DMF Biological Activity
The following table summarizes quantitative data from various in vitro studies on the biological effects of dimethyl fumarate.
| Assay | Cell Line | Treatment | Result | Reference |
| Nrf2 Activation | Human Astrocytes | 100 µM DMF for 6h | Significant increase in Nrf2 nuclear translocation | [6] |
| HO-1 mRNA Expression | Human Retinal Endothelial Cells | 10 µM DMF for 6h | ~15-fold increase in HO-1 mRNA | [6] |
| NF-κB Inhibition | Human T-cells | 10 µg/mL DMF | Inhibition of NF-κB nuclear binding | [8] |
| Cytokine Inhibition (TNF-α) | LPS-stimulated murine macrophages | 25 µM DMF | Significant reduction in TNF-α secretion | [8] |
| Apoptosis Induction | Human T-cells | 50 µM DMF for 24h | Increased caspase-3 activity | [8] |
This compound: An Uncharacterized Derivative
In contrast to the extensive research on dimethyl fumarate, there is a notable lack of publicly available scientific literature detailing the biological activity of this compound. Searches of prominent scientific databases did not yield significant in vitro or in vivo studies investigating its effects on key signaling pathways or its therapeutic potential.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₈O₄ | PubChem CID: 5371506[10] |
| Molecular Weight | 144.12 g/mol | PubChem CID: 5371506[10] |
| IUPAC Name | (E)-2,3-dimethylbut-2-enedioic acid | PubChem CID: 5371506[10] |
The absence of data suggests that this compound has not been a major focus of biomedical research to date. It is plausible that the addition of methyl groups directly to the carbon backbone of fumaric acid, rather than esterification of the carboxyl groups, may result in a compound with significantly different chemical and biological properties compared to dimethyl fumarate.
Comparative Summary
| Feature | Fumaric Acid | Dimethyl Fumarate (DMF) | This compound |
| Primary Biological Role | Krebs cycle intermediate | Immunomodulator, Antioxidant | Not well-characterized |
| Nrf2 Activation | Not a primary activator | Potent activator | No data available |
| NF-κB Inhibition | Limited data | Potent inhibitor | No data available |
| Oral Bioavailability | Poor | Good (as a prodrug for MMF) | No data available |
| Clinical Applications | Limited | Psoriasis, Multiple Sclerosis | None established |
Experimental Protocols
Western Blot Analysis for Nrf2 Activation
This protocol is a standard method to assess the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream targets.
Materials:
-
Cell culture reagents
-
Compound of interest (e.g., DMF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat cells with the desired concentrations of the test compound or vehicle control for various time points.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct
-
Cell culture reagents
-
Test compound
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay system (including lysis buffer and substrate)
-
Luminometer
Procedure:
-
Cell Plating: Seed the reporter cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration. Then, stimulate the cells with an NF-κB activator (e.g., TNF-α). Include appropriate controls (untreated, activator only).
-
Cell Lysis: After the incubation period, wash the cells with PBS and add the luciferase lysis buffer.
-
Luminescence Measurement: Transfer the cell lysate to a luminometer plate and add the luciferase substrate. Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary and express the results as a percentage of the activator-only control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells and cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the test compound for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Conclusion
The biological activities of fumaric acid and its derivatives are highly dependent on their chemical structure. While fumaric acid itself has limited therapeutic application due to poor bioavailability, its ester, dimethyl fumarate, is a potent immunomodulatory and antioxidant agent with well-defined mechanisms of action involving the Nrf2 and NF-κB pathways. In contrast, this compound remains a largely uncharacterized compound in the scientific literature, highlighting a potential area for future research to understand how different structural modifications of the fumaric acid scaffold influence biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dimethyl fumarate - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 6. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C6H8O4 | CID 5371506 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,3-Dimethylfumaric Acid and Maleic Acid: A Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of dicarboxylic acids, maleic acid, a cis-butenedioic acid, is a well-characterized molecule with diverse industrial applications. Its trans-isomer, fumaric acid, is a key intermediate in cellular metabolism. The introduction of methyl groups to the backbone of these molecules, creating 2,3-dimethylfumaric acid and its cis-isomer 2,3-dimethylmaleic acid, can significantly alter their physicochemical properties and biological activities. This guide provides a comparative analysis of this compound and maleic acid, offering insights into their structural differences, known biological effects, and relevant experimental protocols to aid researchers and drug development professionals in their investigations. While direct comparative studies are limited, this document synthesizes available data to draw meaningful comparisons and guide future research.
Physicochemical Properties: A Tabular Comparison
The structural differences between these molecules, particularly the cis/trans isomerism and the presence of methyl groups, have a profound impact on their physical and chemical characteristics. The following table summarizes key physicochemical properties.
| Property | This compound | Maleic Acid | 2,3-Dimethylmaleic Acid | Fumaric Acid |
| IUPAC Name | (2E)-2,3-Dimethylbut-2-enedioic acid[1] | (2Z)-But-2-enedioic acid | (2Z)-2,3-Dimethylbut-2-enedioic acid | (2E)-But-2-enedioic acid |
| Synonyms | Dimethylfumaric acid | Toxilic acid, Malenic acid | - | Allomaleic acid, Boletic acid |
| Molecular Formula | C₆H₈O₄[1] | C₄H₄O₄ | C₆H₈O₄ | C₄H₄O₄ |
| Molecular Weight ( g/mol ) | 144.12[1] | 116.07 | 144.12 | 116.07 |
| Melting Point (°C) | No data available | 135 (decomposes) | 129 | 287 (sublimes) |
| Boiling Point (°C) | No data available | 160 (decomposes) | No data available | 290 (decomposes) |
| Water Solubility | No data available | 788 g/L at 20 °C | No data available | 7 g/L at 25 °C |
| Acidity (pKa1) | No data available | 1.9 | No data available | 3.03 |
| Acidity (pKa2) | No data available | 6.07 | No data available | 4.44 |
| Structure | Trans-isomer | Cis-isomer | Cis-isomer | Trans-isomer |
Structural and Reactivity Comparison
The defining difference between this compound and maleic acid lies in their stereochemistry and substitution.
References
Validating the Structure of 2,3-Dimethylfumaric Acid: A Comparative Guide to Crystallographic, Spectroscopic, and Computational Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the structural validation of 2,3-Dimethylfumaric acid. We will explore the gold standard of single-crystal X-ray crystallography, complemented by nuclear magnetic resonance (NMR) spectroscopy and computational modeling. This document presents supporting experimental data from closely related analogs, detailed experimental protocols, and visual workflows to aid in understanding the application and data interpretation of each method.
Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction (SCXRD) provides unambiguous, three-dimensional structural information, including bond lengths, bond angles, and crystal packing. While obtaining suitable crystals can be a bottleneck, the resulting data is considered definitive for structure elucidation.
Comparative Crystal Structure Data
As the crystal structure of this compound is not publicly available, we present the crystallographic data for its close structural analog, Mesaconic acid (Methylfumaric acid), for comparative purposes.
| Parameter | Mesaconic Acid (Methylfumaric acid) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cell Lengths | a = 7.225 Å, b = 11.88 Å, c = 7.00 Å |
| Cell Angles | α = 90°, β = 98.67°, γ = 90° |
| Volume | 593.6 ų |
| Key Bond Lengths | C=C: ~1.33 Å, C-C: ~1.49 Å, C=O: ~1.21 Å, C-O: ~1.31 Å |
| Key Bond Angles | C-C=C: ~124°, O=C-C: ~122°, O-C-C: ~114° |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Solvent Selection: Begin by screening for suitable solvents in which this compound has moderate solubility. Good starting points include ethanol, methanol, acetone, ethyl acetate, and mixtures with water.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a small vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed container. The outer container should hold a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the compound's solution, inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a refrigerator or by using a programmable cooling device.
-
-
Crystal Mounting:
-
Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal quality.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data, including integration of reflection intensities and absorption corrections.
-
Determine the space group and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Workflow for X-ray Crystallography
Caption: Workflow for validating molecular structure using X-ray crystallography.
NMR Spectroscopy: Elucidation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule in solution. ¹H and ¹³C NMR are routinely used for the structural elucidation of small organic molecules.
Expected NMR Data for this compound
Based on the structure of (E)-2,3-dimethylbut-2-enedioic acid, the following NMR signals are expected:
| Nucleus | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~2.1 | Singlet | 6H | -CH₃ |
| ~12.0 | Broad Singlet | 2H | -COOH | |
| ¹³C NMR | ~15 | Quartet | - | -CH₃ |
| ~130 | Singlet | - | C=C | |
| ~170 | Singlet | - | -COOH |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the compound and the desired information (e.g., observation of exchangeable protons).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.
-
(Optional) Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish connectivity between protons and carbons.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the reference standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Logical Flow for NMR-based Structure Confirmation
Caption: Logical workflow for confirming a molecular structure using NMR spectroscopy.
Computational Chemistry: In Silico Validation
Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical means to predict the geometry and other properties of a molecule. By comparing the computationally optimized structure with experimental data, one can gain further confidence in the structural assignment.
Calculated vs. Experimental Structural Parameters
The following table compares the experimental bond lengths and angles of Mesaconic acid with theoretically calculated values for this compound using DFT at the B3LYP/6-31G(d) level of theory.
| Parameter | Mesaconic Acid (Experimental) | This compound (Calculated) |
| Bond Lengths (Å) | ||
| C=C | ~1.33 | ~1.34 |
| C-C(methyl) | ~1.50 | ~1.51 |
| C-C(carboxyl) | ~1.49 | ~1.49 |
| C=O | ~1.21 | ~1.21 |
| C-O | ~1.31 | ~1.36 |
| **Bond Angles (°) ** | ||
| C=C-C(methyl) | ~123 | ~122 |
| C=C-C(carboxyl) | ~124 | ~124 |
| O=C-C | ~122 | ~123 |
| O-C-C | ~114 | ~113 |
Experimental Protocol: Computational Geometry Optimization
-
Molecule Building:
-
Using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw), construct the 3D structure of this compound. Ensure the correct initial stereochemistry (E-configuration).
-
-
Input File Preparation:
-
Select a computational chemistry software package (e.g., Gaussian, ORCA, Spartan).
-
Choose a theoretical method and basis set. A common and reliable choice for organic molecules is Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.
-
Specify the calculation type as "Geometry Optimization".
-
Define the charge (0) and multiplicity (singlet) of the molecule.
-
-
Calculation Execution:
-
Submit the input file to the computational software for execution. The software will iteratively adjust the atomic coordinates to find the lowest energy conformation (the optimized geometry).
-
-
Data Analysis:
-
Once the calculation is complete, open the output file.
-
Visualize the optimized 3D structure.
-
Extract the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.
-
Compare the calculated parameters with experimental data from X-ray crystallography of the target molecule or a close analog.
-
Signaling Pathway for Computational Validation
Caption: Pathway for theoretical structure validation via computational chemistry.
Conclusion: A Multi-faceted Approach to Structural Validation
The structural elucidation of a molecule like this compound is most robust when a multi-faceted approach is employed. Single-crystal X-ray crystallography provides the most definitive solid-state structure. NMR spectroscopy confirms the atomic connectivity and provides structural information in solution. Computational modeling offers a theoretical validation of the experimental findings and can provide insights into the molecule's electronic properties. By comparing the data from these complementary techniques, researchers and drug development professionals can have a high degree of confidence in the assigned molecular structure.
Comparative Analysis of 2,3-Dimethylfumaric Acid and Related Fumarates in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2,3-Dimethylfumaric acid and its better-known structural analogs, dimethyl fumarate (B1241708) (DMF) and monomethyl fumarate (MMF), in the context of biological assays. This document outlines their known mechanisms of action, presents available data on their bioactivity, and offers standardized protocols for their evaluation.
Fumaric acid esters (FAEs) have garnered significant attention in drug discovery due to their immunomodulatory, anti-inflammatory, and antioxidant properties.[1][2] Dimethyl fumarate (DMF) is an approved therapeutic for psoriasis and multiple sclerosis.[3][4] Its primary active metabolite, monomethyl fumarate (MMF), is also biologically active.[3] this compound, a structural derivative, has been identified in various plant extracts and is posited to share similar biological activities, though it remains less characterized.[1][5][6][7][8] This guide aims to bridge the knowledge gap by comparing these three compounds.
Overview of Fumaric Acid Esters and Mechanism of Action
The biological effects of FAEs are largely attributed to their electrophilic nature as α,β-unsaturated carbonyl compounds. This allows them to react with nucleophilic thiol groups in proteins, a process known as Michael addition, leading to post-translational modifications that can alter protein function.[9]
A primary target of FAEs is the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses.[9] By modifying cysteine residues on Keap1, FAEs disrupt the Keap1-mediated ubiquitination and degradation of the transcription factor Nrf2.[9] This allows Nrf2 to translocate to the nucleus and induce the expression of a suite of antioxidant and cytoprotective genes.[3][9] Additionally, FAEs have been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[3]
Comparative Biological Activity
While direct comparative studies on the cross-reactivity of this compound are limited in peer-reviewed literature, its structural similarity to DMF and MMF suggests a potential overlap in biological activity. The following table summarizes the known and proposed activities of these compounds.
| Feature | This compound | Dimethyl Fumarate (DMF) | Monomethyl Fumarate (MMF) |
| Nrf2 Activation | Proposed to activate the Nrf2 pathway.[9] | Potent activator of the Nrf2 pathway.[3][9] | Activator of the Nrf2 pathway.[3] |
| NF-κB Inhibition | Proposed to inhibit the NF-κB pathway.[9] | Inhibits the NF-κB pathway.[3] | Less potent inhibitor of the NF-κB pathway compared to DMF. |
| Anti-inflammatory Activity | Suggested to have anti-inflammatory properties.[8][10] | Demonstrated anti-inflammatory effects in various models.[3] | Contributes to the anti-inflammatory effects of DMF.[3] |
| Antioxidant Activity | Identified in plant extracts with antioxidant properties.[1][5][6] | Exhibits antioxidant effects primarily through Nrf2 activation.[3] | Possesses antioxidant properties.[3] |
| Cytotoxicity | Observed in crude plant extracts.[6] | Can induce cytotoxicity at high concentrations.[9] | Generally less cytotoxic than DMF. |
Experimental Protocols
To facilitate the direct comparison of this compound with DMF and MMF, the following detailed experimental protocols are provided.
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
Objective: To quantify the ability of a test compound to activate the Nrf2 pathway.
Methodology:
-
Cell Culture: Stably transfect a suitable cell line (e.g., HEK293T, HaCaT) with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) upstream of the luciferase gene.
-
Compound Treatment: Seed the transfected cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound, DMF (positive control), and MMF for 18-24 hours.
-
Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the fold induction of luciferase activity relative to vehicle-treated cells against the compound concentration to determine the EC50 value.
NF-κB Inhibition Assay (TNF-α-induced NF-κB Reporter Assay)
Objective: To measure the inhibitory effect of a test compound on NF-κB signaling.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably transfected with an NF-κB-responsive luciferase reporter construct.
-
Compound Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Luciferase Assay: Measure luciferase activity as described in the Nrf2 activation assay protocol.
-
Data Analysis: Calculate the percentage inhibition of TNF-α-induced NF-κB activity for each compound concentration and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic potential of a test compound.
Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., primary astrocytes, keratinocytes) in a 96-well plate and allow for attachment.
-
Compound Exposure: Treat the cells with a serial dilution of the test compounds for 24-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability relative to vehicle-treated control cells and calculate the IC50 value.
Visualizing Pathways and Workflows
To better understand the molecular mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Nrf2 Signaling Pathway Activation by Fumaric Acid Esters.
Caption: Experimental Workflow for Comparative Analysis.
Conclusion
While this compound remains a relatively understudied compound compared to dimethyl fumarate and monomethyl fumarate, its structural characteristics suggest a potential for similar biological activities, including the modulation of the Nrf2 and NF-κB pathways. The lack of direct comparative data underscores the need for further research to elucidate its specific pharmacological profile. The experimental protocols provided in this guide offer a standardized framework for researchers to systematically evaluate the cross-reactivity and therapeutic potential of this compound and other novel fumaric acid derivatives. Such studies will be invaluable in expanding the therapeutic landscape of FAEs and identifying new candidates for the treatment of inflammatory and oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel potential pharmacological applications of dimethyl fumarate—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Fumarate | C6H8O4 | CID 637568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Radical Scavenging Activities of Lagerstroemia speciosa (L.) Pers. Petal Extracts and its hepato-protection in CCl4-intoxicated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-MS-employed phytochemical characterization, synergistic antioxidant, and cytotoxic potential of Triphala methanol extract at non-equivalent ratios of its constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jacsdirectory.com [jacsdirectory.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound|CAS 21788-49-8|C6H8O4 [benchchem.com]
- 10. researchgate.net [researchgate.net]
Kinetic Studies of 2,3-Dimethylfumaric Acid Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of 2,3-Dimethylfumaric acid and related unsaturated dicarboxylic acids. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages data from structurally similar and relevant compounds, such as fumaric acid, maleic acid, and their derivatives. The information presented herein is intended to offer valuable insights into the potential reactivity and reaction mechanisms of this compound, supported by experimental data from analogous systems.
Comparative Analysis of Reactivity
The reactivity of α,β-unsaturated dicarboxylic acids is largely influenced by the stereochemistry of the double bond (cis or trans), the nature of the substituents, and the reacting species. Fumaric acid, the trans-isomer of butenedioic acid, is generally more stable than its cis-isomer, maleic acid, due to reduced steric hindrance. This difference in stability often translates to differences in reactivity. The introduction of methyl groups on the double bond, as in this compound, is expected to further modulate this reactivity through electronic and steric effects.
Isomerization Kinetics
A kinetic study on the noncatalytic isomerization of maleic acid to fumaric acid in an aqueous solution revealed that the reaction rate is significantly influenced by temperature.[1][2] The conversion to fumaric acid increases with both temperature and reaction time.[1]
Table 1: Kinetic Parameters for the Isomerization of Maleic Acid to Fumaric Acid
| Temperature (°C) | Rate Constant (k, h⁻¹) | Reference |
| 190 | 0.23 | [1] |
| 200 | 0.45 | [1] |
| 210 | 0.85 | [1] |
| 220 | 1.55 | [1] |
Note: The above data is for the conversion of maleic acid to fumaric acid and serves as a proxy for understanding the isomerization dynamics of substituted fumaric acids.
Reactions with Oxidizing Agents
Unsaturated dicarboxylic acids are susceptible to attack by various oxidizing agents, including ozone (O₃) and hydroxyl radicals (•OH). These reactions are of particular interest in atmospheric chemistry and for understanding oxidative degradation pathways.
Ozonolysis
Ozone readily reacts with the carbon-carbon double bond of alkenes in a process known as ozonolysis. This reaction proceeds through the formation of a primary ozonide, which then rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide yields carbonyl compounds.[3] For this compound, ozonolysis would cleave the double bond to yield two molecules of pyruvic acid.
While specific kinetic data for the ozonolysis of this compound is scarce, studies on structurally similar compounds like 2,3-dimethyl-2-butene (B165504) provide insights into the reaction mechanism.[4] The rate constants for ozonolysis are highly dependent on the substitution pattern of the alkene.
Table 2: Comparison of Ozonolysis Rate Constants for Selected Alkenes
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| Maleic Acid | Varies with pH | [5] |
| Fumaric Acid | Varies with pH | [5] |
| 2,3-Dimethyl-2-butene | 1.16 x 10⁻¹⁵ | [6] |
Note: The rate constants for maleic and fumaric acid are pH-dependent due to the dissociation of the carboxylic acid groups.[5] The rate constant for 2,3-dimethyl-2-butene is provided as a reference for a tetrasubstituted alkene.
Reaction with Hydroxyl Radicals (•OH)
Hydroxyl radicals are highly reactive species that can initiate the atmospheric oxidation of organic compounds. The reaction of •OH with unsaturated carboxylic acids can proceed via addition to the double bond or hydrogen abstraction from the C-H bonds. For fumaric and maleic acids, the dominant pathway is the addition of the •OH radical to the double bond.
The rate constants for the reaction of •OH with various organic molecules have been extensively studied. Although a specific value for this compound is not available, data for related compounds can be used for estimation and comparison.
Table 3: Rate Constants for the Reaction of •OH Radicals with Selected Organic Compounds at 298 K
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| Maleic Acid | 2.4 x 10⁻¹¹ | [5] |
| Fumaric Acid | 2.4 x 10⁻¹¹ | [5] |
| Toluene | 5.63 x 10⁻¹² | [7] |
| n-Pentane | 3.97 x 10⁻¹² | [7] |
Experimental Protocols
Standard methodologies are employed to investigate the kinetics of chemical reactions. These protocols are designed to measure the rate of disappearance of reactants or the rate of formation of products under controlled conditions.
General Protocol for Determining Reaction Kinetics
A common method for determining the rate law of a reaction is the method of initial rates.[8] This involves measuring the initial rate of the reaction at different initial concentrations of the reactants.
Key Steps:
-
Preparation of Reactant Solutions: Prepare stock solutions of the reactants of known concentrations.
-
Reaction Initiation: Mix the reactant solutions in a reaction vessel at a constant temperature.
-
Monitoring Reaction Progress: The concentration of a reactant or product is monitored over time. This can be achieved through various analytical techniques such as:
-
Spectrophotometry: If a reactant or product absorbs light at a specific wavelength.
-
Chromatography (GC or HPLC): To separate and quantify the components of the reaction mixture at different time points.
-
Titration: To determine the concentration of an acidic or basic reactant or product.[8]
-
-
Data Analysis: The initial rate of the reaction is determined from the slope of the concentration versus time plot at t=0. By comparing the initial rates at different initial concentrations, the order of the reaction with respect to each reactant and the rate constant can be determined.[8]
Protocol for Studying Gas-Phase Reactions with Ozone
The kinetics of gas-phase reactions, such as ozonolysis, are often studied in environmental chambers or flow tubes.
Key Steps:
-
Reactant Introduction: A known concentration of the organic compound and ozone are introduced into the reaction chamber.
-
Reaction Monitoring: The concentrations of the reactants and products are monitored over time using techniques like Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry.
-
Data Analysis: The rate constant is determined by fitting the concentration-time data to an appropriate kinetic model.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate reaction mechanisms and experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2,3-Dimethyl-2-butene (TME) ozonolysis: pressure dependence of stabilized Criegee intermediates and evidence of stabilized vinyl hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. mdpi.com [mdpi.com]
- 8. genchem.chem.umass.edu [genchem.chem.umass.edu]
A Spectroscopic Comparison of 2,3-Dimethylfumaric Acid and Its Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of 2,3-dimethylfumaric acid and its ester derivatives is crucial for their application in various fields, including polymer chemistry and pharmaceutical development. This guide provides a comparative overview of the key spectroscopic characteristics of this compound and its esters, supported by experimental data and detailed analytical protocols.
Spectroscopic Data Summary
The following tables present a summary of the key spectroscopic data for this compound. Data for its esters are predicted based on the analysis of analogous compounds such as dimethyl fumarate (B1241708) and diethyl fumarate.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | DMSO-d₆ | ~12.5 | Broad Singlet | -COOH |
| ~2.1 | Singlet | -CH₃ | ||
| Dimethyl 2,3-dimethylfumarate (Predicted) | CDCl₃ | ~3.7 | Singlet | -OCH₃ |
| ~2.2 | Singlet | -C-CH₃ | ||
| Diethyl 2,3-dimethylfumarate (Predicted) | CDCl₃ | ~4.2 | Quartet | -OCH₂CH₃ |
| ~2.2 | Singlet | -C-CH₃ | ||
| ~1.3 | Triplet | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| This compound [1] | - | ~168 | C=O |
| ~135 | C=C | ||
| ~15 | -CH₃ | ||
| Dimethyl 2,3-dimethylfumarate (Predicted) | CDCl₃ | ~166 | C=O |
| ~136 | C=C | ||
| ~52 | -OCH₃ | ||
| ~14 | -CH₃ | ||
| Diethyl 2,3-dimethylfumarate (Predicted) | CDCl₃ | ~165 | C=O |
| ~136 | C=C | ||
| ~61 | -OCH₂CH₃ | ||
| ~14 | -OCH₂CH₃ | ||
| ~14 | -C-CH₃ |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |
| This compound [1] | Solid | 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid dimer) | ||
| ~1640 | C=C stretch | ||
| Alkyl 2,3-dimethylfumarate (Predicted) | Liquid Film | ~1720 | C=O stretch (ester) |
| ~1650 | C=C stretch | ||
| 1100-1300 | C-O stretch |
Table 4: UV-Visible (UV-Vis) Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| This compound | Methanol | ~210-220 | - |
| Dimethyl fumarate | Water | 210 | - |
Table 5: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Key Fragments (m/z) | Interpretation |
| This compound [1][2] | EI | 144 (M⁺), 129, 99, 83, 45 | M⁺, [M-CH₃]⁺, [M-COOH]⁺, [M-COOH-H₂O]⁺, [COOH]⁺ |
| Dimethyl 2,3-dimethylfumarate (Predicted) | EI | 172 (M⁺), 141, 113, 59 | M⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺, [COOCH₃]⁺ |
| Diethyl 2,3-dimethylfumarate (Predicted) | EI | 200 (M⁺), 155, 127, 73 | M⁺, [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺, [COOC₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound and its esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample of this compound or its ester
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. For the acid, DMSO-d₆ is often suitable, while CDCl₃ is common for the less polar esters.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 14 ppm).
-
Use a standard pulse program (e.g., zg30).
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse program.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference it to the internal standard (TMS at 0 ppm) or the residual solvent peak. Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FTIR spectrometer
-
Sample of this compound or its ester
-
For solid samples: KBr powder, mortar and pestle, pellet press
-
For liquid samples: Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
Procedure (KBr Pellet Method for Solids):
-
Grinding: Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[3]
-
Pellet Formation: Place a portion of the mixture into a pellet press die and apply pressure to form a thin, transparent pellet.[3]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Procedure (Thin Film/ATR for Liquids):
-
Sample Application: For a thin film, place a drop of the liquid ester on a salt plate and cover with another plate. For ATR, place a drop of the liquid directly onto the ATR crystal.
-
Spectrum Acquisition: Place the sample assembly in the spectrometer and record the spectrum.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) related to electronic transitions within the molecule.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or water)
-
Sample of this compound or its ester
Procedure:
-
Solution Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse and fill a cuvette with the sample solution. Place it in the sample compartment of the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and identify the λmax.[4][5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule for structural confirmation.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile esters.
-
Direct infusion mass spectrometer with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for the acid.
-
Sample of this compound or its ester.
-
Appropriate solvent for sample introduction.
Procedure (GC-MS for Esters):
-
Sample Preparation: Prepare a dilute solution of the ester in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Method:
-
Injector Temperature: e.g., 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the expected molecular weight (e.g., 300).
-
-
Analysis: Inject the sample into the GC-MS. The resulting chromatogram will separate the components, and the mass spectrometer will provide a mass spectrum for each component.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: Workflow for NMR spectroscopic analysis.
Caption: Workflow for IR spectroscopic analysis.
Caption: Relationship between synthesis and spectroscopic characterization.
References
Comparative In Vivo Efficacy: Dimethyl Fumarate vs. 2,3-Dimethylfumaric Acid
A comprehensive review of the available scientific literature reveals extensive evidence for the in vivo efficacy of dimethyl fumarate (B1241708) (DMF) in the treatment of autoimmune conditions, particularly multiple sclerosis (MS) and psoriasis. In stark contrast, there is a significant lack of published in vivo efficacy data for 2,3-Dimethylfumaric acid, precluding a direct comparative analysis.
This guide, therefore, provides a detailed overview of the in vivo efficacy of dimethyl fumarate, supported by data from pivotal clinical trials and preclinical studies. The established mechanisms of action and relevant experimental protocols are also presented. The absence of corresponding data for this compound will be noted throughout.
Dimethyl Fumarate (DMF): A Profile of In Vivo Efficacy
Dimethyl fumarate is an oral therapeutic that has demonstrated significant efficacy in reducing disease activity and progression in relapsing-remitting multiple sclerosis (RRMS) and moderate-to-severe plaque psoriasis.[1] Upon oral administration, DMF is rapidly hydrolyzed by esterases to its active metabolite, monomethyl fumarate (MMF).[2][3][4][5]
Clinical Efficacy in Multiple Sclerosis
The efficacy of DMF in RRMS has been established in large-scale, placebo-controlled Phase 3 clinical trials, namely the DEFINE and CONFIRM studies.[1] An integrated analysis of these trials demonstrated a consistent and significant therapeutic benefit.[1] Long-term efficacy has been confirmed in the ENDORSE extension study, with sustained low annualized relapse rates (ARR) for up to 9 years of continuous treatment.[1]
Table 1: Key Efficacy Outcomes of Pivotal Phase 3 Trials of Dimethyl Fumarate in RRMS (2-year data)
| Efficacy Endpoint | Dimethyl Fumarate (240 mg, twice daily) | Placebo | Relative Reduction | Study |
| Annualized Relapse Rate (ARR) | 0.172 | 0.364 | 53% | Integrated analysis of DEFINE and CONFIRM[1] |
| 12-week Confirmed Disability Progression | 16.4% | 27.1% | 38% reduction in risk | Integrated analysis of DEFINE and CONFIRM[1] |
Clinical Efficacy in Psoriasis
Dimethyl fumarate is also an effective treatment for moderate-to-severe plaque psoriasis.[2] Clinical studies have shown significant improvements in skin lesions, as measured by the Psoriasis Area and Severity Index (PASI). A notable proportion of patients achieve a 75% reduction in their PASI score (PASI 75), indicating substantial clinical improvement.[2]
Table 2: Efficacy of Dimethyl Fumarate in Plaque Psoriasis
| Efficacy Endpoint | Timepoint | Percentage of Patients Achieving PASI 75 | Study |
| PASI 75 | 12 weeks | 23% | Corazza et al., 2021[2] |
| PASI 75 | 26 weeks | 40% | Corazza et al., 2021[2] |
This compound: An Absence of In Vivo Data
A thorough search of the scientific literature did not yield any preclinical or clinical studies evaluating the in vivo efficacy of this compound for any therapeutic indication. Basic chemical and physical properties are available in databases such as PubChem, but no biological activity or efficacy data has been published. Therefore, a comparison with dimethyl fumarate is not currently possible.
Mechanism of Action of Dimethyl Fumarate
The therapeutic effects of DMF are primarily attributed to its active metabolite, monomethyl fumarate (MMF), which exerts its effects through two main signaling pathways:
-
Activation of the Nrf2 Pathway: MMF is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[2][3] Nrf2 is a key regulator of the cellular antioxidant response, and its activation leads to the expression of numerous antioxidant and cytoprotective genes.[2][3]
-
Inhibition of the NF-κB Pathway: DMF and MMF have been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[2]
Below is a diagram illustrating the key signaling pathways of dimethyl fumarate.
Caption: Signaling pathways of Dimethyl Fumarate (DMF) and its metabolite Monomethyl Fumarate (MMF).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo studies with dimethyl fumarate.
Experimental Autoimmune Encephalomyelitis (EAE) Model (Mouse Model for Multiple Sclerosis)
-
Induction of EAE: C57BL/6 mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization.
-
Treatment: Dimethyl fumarate is administered orally, typically by gavage, at a specified dose (e.g., 15 mg/kg or 45 mg/kg) once or twice daily, starting from the day of immunization (prophylactic) or upon the onset of clinical signs (therapeutic). A vehicle control group (e.g., methylcellulose) is run in parallel.
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Histopathology: At the end of the experiment, spinal cords are harvested, fixed, and processed for histological analysis (e.g., Hematoxylin and Eosin for inflammation, Luxol Fast Blue for demyelination).
-
Immunohistochemistry: Spinal cord sections are stained for immune cell markers (e.g., CD4 for T cells, Mac-3 for macrophages/microglia) to quantify immune cell infiltration.
Imiquimod-Induced Psoriasis-like Skin Inflammation Model (Mouse Model for Psoriasis)
-
Induction of Psoriasis-like Inflammation: A daily topical dose of imiquimod (B1671794) cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back skin and right ear of mice for a specified number of consecutive days (e.g., 6 days).
-
Treatment: Dimethyl fumarate is administered orally (e.g., by gavage) at a specified dose daily, starting from the first day of imiquimod application. A vehicle control group is included.
-
Assessment of Skin Inflammation:
-
Phenotypical Scoring: The severity of erythema, scaling, and skin thickness is scored daily using a scale of 0 to 4 for each parameter. The cumulative score serves as a measure of the Psoriasis Area and Severity Index (PASI).
-
Ear Thickness: Ear swelling is measured daily using a micrometer.
-
-
Histopathology and Immunohistochemistry: At the end of the study, skin biopsies are collected for histological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory infiltrate) and immunohistochemistry for markers of proliferation (e.g., Ki67) and immune cells.
-
Gene Expression Analysis: RNA is extracted from skin samples to quantify the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23) by quantitative real-time PCR.
Below is a workflow diagram for a typical preclinical in vivo efficacy study.
Caption: General workflow for a preclinical in vivo efficacy study.
Conclusion
Dimethyl fumarate has a well-established in vivo efficacy profile, supported by robust data from both large-scale clinical trials and numerous preclinical studies. Its mechanisms of action, primarily involving the Nrf2 and NF-κB pathways, are also well-characterized. In contrast, the scientific literature lacks any comparable in vivo efficacy or mechanistic data for this compound. Therefore, any consideration of this compound for therapeutic use would require extensive foundational preclinical research to establish its biological activity, efficacy, and safety.
References
Comparative Cytotoxicity of Fumaric Acid Derivatives: A Guide for Researchers
Fumaric acid esters (FAEs) are increasingly recognized for their therapeutic potential in treating inflammatory and autoimmune diseases such as psoriasis and multiple sclerosis.[1][2][3] Their mechanisms of action are multifaceted, involving immunomodulation, anti-inflammatory effects, and the induction of cellular responses to oxidative stress.[4][5] A key aspect of their pharmacological profile is their cytotoxic potential, which is closely linked to their therapeutic efficacy and potential side effects. This guide provides a comparative overview of the cytotoxicity of prominent fumaric acid derivatives, supported by experimental data and detailed methodologies.
The primary derivatives discussed include Dimethyl Fumarate (B1241708) (DMF), the main active component in approved therapies, and its primary active metabolite, Monomethyl Fumarate (MMF).[1][6] After oral administration, DMF is rapidly hydrolyzed by esterases into MMF, which is considered the main effector molecule in systemic circulation.[6][7][8] Other derivatives such as Monoethyl Fumarate (MEF) and Diroximel Fumarate (DRF), a newer prodrug that also converts to MMF, are also relevant in comparative studies.[9][10]
Comparative Cytotoxicity Data
The cytotoxic effects of fumaric acid derivatives are often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. These values are highly dependent on the cell type and the specific assay used.
| Fumaric Acid Derivative | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Dimethyl Fumarate (DMF) | HaCaT (Keratinocytes) | [3H]Thymidine Incorporation | ~10-20 | Sebök et al., 1994[8] |
| Dimethyl Fumarate (DMF) | MCF-7 (Breast Cancer) | MTT Assay | 52.5 (as part of extract) | Deka et al., 2017[11] |
| Monomethyl Fumarate (MMF) | Jurkat (T-lymphocytes) | Not Specified | >100 | Not Specified |
| Monoethyl Fumarate (MEF) | HaCaT (Keratinocytes) | [3H]Thymidine Incorporation | Less potent than DMF | Sebök et al., 1994[8] |
Note: Direct comparative IC50 values from a single study are limited in the publicly available literature. The data presented is compiled from various sources indicating relative potency.
Studies have consistently shown that DMF is a more potent cytotoxic agent in vitro compared to its metabolite MMF and other derivatives like MEF.[6][8] For instance, in keratinocyte cultures, DMF demonstrated a stronger antiproliferative effect than other FAEs tested.[8] This difference is often attributed to DMF's higher cell permeability and its ability to more readily deplete intracellular glutathione (B108866) (GSH), a key antioxidant.[9][12]
Key Signaling Pathways
The primary mechanism underlying the cytoprotective and cytotoxic effects of fumaric acid derivatives is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[5][13]
Caption: Nrf2 signaling pathway activation by fumaric acid esters.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Fumarates like DMF and MMF are electrophilic and can modify specific cysteine residues on KEAP1.[9][12] This modification prevents KEAP1 from binding to Nrf2, allowing Nrf2 to translocate to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, leading to the transcription of antioxidant and cytoprotective proteins.[14] While both DMF and MMF activate this pathway, studies indicate that DMF induces a more robust transcriptional response compared to MMF at similar concentrations.[12][14]
Experimental Protocols
Standardized protocols are crucial for the reliable assessment and comparison of cytotoxicity. Below is a typical workflow for evaluating the cytotoxic effects of fumaric acid derivatives using an in vitro cell-based assay.
General Cytotoxicity Assay Workflow
Caption: A typical experimental workflow for an in vitro cytotoxicity assay.
Detailed Methodology: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., human keratinocytes, peripheral blood mononuclear cells) in a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Preparation of Fumarate Solutions: Prepare stock solutions of DMF, MMF, or other derivatives in a suitable solvent like Dimethyl Sulfoxide (DMSO). Further dilute the stock solutions in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.1%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the fumaric acid derivatives. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each treatment group using the formula:
-
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Conclusion
The cytotoxicity of fumaric acid derivatives is a critical factor influencing their therapeutic application. In vitro evidence consistently points to Dimethyl Fumarate as a more potent cytotoxic agent than its primary metabolite, Monomethyl Fumarate, and other related esters like Monoethyl Fumarate.[6][8] This difference in potency is largely attributed to DMF's chemical properties that facilitate greater cellular uptake and interaction with key cellular pathways, most notably the Nrf2 antioxidant response system.[12] Understanding these cytotoxic profiles and the underlying molecular mechanisms is essential for researchers and drug development professionals aiming to optimize the therapeutic index of fumarate-based therapies and develop novel derivatives with improved efficacy and safety profiles.
References
- 1. Fumaric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fumaric acid esters in the management of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of fumaric acid esters in psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases [frontiersin.org]
- 8. huidziekten.nl [huidziekten.nl]
- 9. researchgate.net [researchgate.net]
- 10. Diroximel Fumarate Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing–Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monomethyl Fumarate (Professional Patient Advice) - Drugs.com [drugs.com]
- 14. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
Navigating the Analytical Landscape for 2,3-Dimethylfumaric Acid: A Comparative Guide to Method Development
For researchers, scientists, and drug development professionals, the robust and accurate quantification of 2,3-Dimethylfumaric acid is a critical step in its journey from laboratory to clinic. While validated analytical methods specifically for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive framework for method development and validation by drawing parallels with the well-established analytical techniques for the structurally related compound, Dimethyl Fumarate (B1241708) (DMF).
This guide objectively compares the performance of common analytical techniques used for DMF, presenting supporting experimental data and detailed methodologies. By understanding these established methods, researchers can effectively adapt and validate analytical protocols for this compound, ensuring data integrity and regulatory compliance.
Performance Comparison of Analytical Methods for Related Fumarates
The selection of an appropriate analytical method hinges on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. The following tables summarize the performance characteristics of various validated methods for Dimethyl Fumarate, which can serve as a starting point for the development of methods for this compound.
Table 1: Performance Characteristics of RP-HPLC Methods for Dimethyl Fumarate Analysis
| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3[5][6] |
| Column | Symmetry C18 | Inertsil ODS-3 C18 (150x4.6 mm, 5 µ) | Inertsil® (250 × 4.6 mm, 5 μm) |
| Mobile Phase | 0.1% Ortho-phosphoric acid in water: Acetonitrile (55:45% v/v) | Acetonitrile: Potassium dihydrogen phosphate (B84403) buffer pH 6.8 (50:50% v/v) | Water (pH 2.6 with phosphoric acid): Methanol (B129727) (40:60, v/v) |
| Flow Rate | Not Specified | 1.0 ml/min | 1.0 mL/min |
| Detection (λ) | PDA/DAD | 210 nm | 210 nm |
| Linearity Range | Not Specified | Not Specified | 10–150 μg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.9993 | 0.9997 |
| Recovery | Not Specified | 99.65 to 101.64% | Not Specified |
| Retention Time | Not Specified | 3.3±0.02 min | < 8 minutes |
Table 2: Performance Characteristics of GC-MS Methods for Fumaric Acid and its Esters
| Parameter | Method 1 (Fumaric Acid Derivatization)[7] | Method 2 (Dimethyl Fumarate)[8] |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | Not Applicable (Direct analysis) |
| Column | Not Specified | DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | Not Specified | 270 °C (Headspace) / 300 °C (Liquid) |
| Oven Temperature Program | Not Specified | Headspace: 50°C (5 min) -> 100°C (10°C/min) -> 320°C (20°C/min), hold 10 min. Liquid: 60°C (2 min) -> 320°C (10°C/min), hold 10 min |
| Mass Spectrometer | Not Specified | Ionizing Voltage: 70 eV |
| Limit of Detection (LOD) | ≤ 2 ng/m³ (as bis(trimethylsilyl) fumarate) | Not Specified |
| Relative Standard Deviation (RSD%) | ≤ 10% | Not Specified |
Experimental Protocols: A Blueprint for Adaptation
Detailed methodologies for the analysis of Dimethyl Fumarate provide a solid foundation for developing a method for this compound. Key adjustments for this compound would include the preparation of a specific standard, optimization of chromatographic separation, and validation of mass spectrometric transitions.
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is based on a stability-indicating method for Dimethyl Fumarate.[5][6]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: Inertsil® C18 (250 × 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of water (pH adjusted to 2.6 with phosphoric acid) and methanol in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
4. Sample Preparation:
-
The sample preparation will be matrix-dependent. For drug substances, dissolve the sample in the mobile phase. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.[9]
5. Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of this compound.
-
Linearity: Analyze a minimum of five concentrations across the intended range and evaluate the correlation coefficient of the calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of standard into the sample matrix at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the carboxylic acid groups, derivatization is often required for the GC-MS analysis of fumaric acids to increase volatility.[7]
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
2. Derivatization (Silylation):
-
Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
Evaporate the sample extract containing this compound to dryness under a stream of nitrogen.
-
Add the silylation reagent and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the reaction mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
3. GC-MS Conditions (starting point):
-
Column: A non-polar capillary column such as a DB-5MS.
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A gradient temperature program will be necessary to ensure good separation. A typical starting point could be an initial temperature of 60°C, held for a few minutes, followed by a ramp to a final temperature of around 300°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode should be used to enhance sensitivity and selectivity. The specific ions to monitor would need to be determined from the mass spectrum of the derivatized this compound.
4. Validation:
-
Similar validation parameters as for the HPLC method should be assessed, with a focus on the reproducibility and efficiency of the derivatization step.
Visualizing the Path to a Validated Method
The development and validation of an analytical method is a logical workflow that can be visualized to guide the process.
Caption: Workflow for Analytical Method Development and Validation.
Signaling Pathways and Logical Relationships
While signaling pathways are not directly relevant to the analytical validation of a small molecule, a logical diagram can illustrate the decision-making process for selecting an appropriate analytical technique.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 2,3-Dimethylfumaric Acid: A Guide for Laboratory Professionals
For immediate reference, treat 2,3-Dimethylfumaric acid as a corrosive hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
I. Immediate Safety Considerations
This compound is classified as an irritant and may be harmful if swallowed, causing skin irritation and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this chemical. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Characterization and Disposal Path
The primary determinant for the disposal of this compound is its potential classification as a corrosive hazardous waste. According to the Environmental Protection Agency (EPA), a waste is considered corrosive if it has a pH of 2.0 or less, or 12.5 or greater.[1][2][3][4] As an acidic compound, this compound waste is likely to have a low pH.
Primary Disposal Method: Hazardous Waste Collection
Unless the pH of the waste solution is confirmed to be above 2.0 and your facility's EHS department has approved neutralization and drain disposal, all this compound waste must be collected and disposed of as hazardous chemical waste.
Step-by-Step Hazardous Waste Disposal Procedure:
-
Containerization:
-
Use a dedicated, compatible waste container for collecting this compound waste. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure the container is clean, in good condition, and has a secure, leak-proof screw cap.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The concentration or percentage of each component in the waste mixture must also be listed.
-
-
Segregation:
-
Store the this compound waste container separately from bases, cyanides, sulfides, and other incompatible materials to prevent violent reactions or the release of toxic gases.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA at or near the point of generation.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
The SAA must be inspected weekly for any signs of leakage.
-
-
Request for Pickup:
-
Once the container is full or you are ready for disposal, contact your institution's EHS department or hazardous waste management provider to schedule a pickup. Do not transport hazardous waste yourself.
-
Secondary Disposal Method (Requires EHS Approval): Neutralization and Drain Disposal
This method is only permissible for small quantities of this compound waste if the waste does not contain any other hazardous materials and your institution's EHS department has explicitly approved this procedure.
Step-by-Step Neutralization Procedure:
-
Verification: Confirm that the this compound waste does not contain other hazardous components, such as heavy metals or toxic chemicals.
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Location: Conduct the neutralization in a chemical fume hood.
-
Preparation: Place the container with the acidic waste in a larger secondary container or an ice bath to manage heat generation.
-
Neutralization: Slowly add a weak base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the acidic waste while stirring.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Target pH: Continue adding the base until the pH is stable within the neutral range of 5.5 to 9.5.
-
Drain Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be slowly poured down a laboratory sink with a copious amount of running water (at least 20 parts water to 1 part neutralized solution).
-
Record Keeping: Document the neutralization procedure, including the initial and final pH, the date, and the person who performed the procedure.
III. Management of Empty Containers
Empty containers that previously held this compound must be managed appropriately.
-
Non-acutely Hazardous Waste Containers: If this compound is not classified as an acutely hazardous waste by your institution, empty containers can be disposed of as regular trash after all contents have been removed. The container label should be defaced or removed.
-
Acutely Hazardous Waste Containers: If your institution classifies this chemical as an acutely hazardous waste, the empty container must be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the defaced container can be disposed of as regular trash.
IV. Quantitative Data for Disposal
| Parameter | Guideline | Source |
| Corrosive Hazardous Waste (pH) | ≤ 2.0 or ≥ 12.5 | [1][2][3][4] |
| Acceptable pH for Drain Disposal | 5.5 - 9.5 | |
| Liquid Waste Container Fill Limit | Should not exceed 90% capacity | |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste | |
| SAA Time Limit (Partially Filled Container) | Up to 1 year | |
| SAA Time Limit (Full Container) | Must be removed within 3 days |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2,3-Dimethylfumaric acid
Essential Safety and Handling Guide for 2,3-Dimethylfumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Some chemically similar substances may also cause an allergic skin reaction.[2]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield worn over goggles. | Protects against splashes that can cause serious eye irritation.[1][2][3] |
| Hands | Chemical-resistant gloves (e.g., neoprene or nitrile). | Prevents skin contact which can cause irritation.[4] Gloves should be inspected for degradation before use. |
| Body | Knee-length laboratory coat. | Shields skin and personal clothing from accidental spills. |
| Respiratory | NIOSH-approved respirator. | Required when working outside of a fume hood or when dust generation is likely, to prevent respiratory tract irritation.[5][6] |
| Feet | Closed-toe shoes. | Protects feet from spills.[4] |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling, this compound should be managed within a controlled environment, following these procedural steps:
-
Engineering Controls : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4] Eyewash stations and safety showers must be readily accessible.[2][6]
-
Donning PPE : Before handling the chemical, put on all required PPE as outlined in Table 1.
-
Weighing and Transfer :
-
Handle the solid material carefully to avoid the formation of dust.
-
Use a spatula or other appropriate tool for transfers.
-
If weighing outside of a ventilated enclosure, do so in an area with minimal air currents.
-
-
In Case of a Spill :
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep up the material and place it into a suitable, labeled container for disposal.[2]
-
Clean the spill area thoroughly.
-
-
Personal Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Do not eat, drink, or smoke in the laboratory.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including any contaminated spill cleanup supplies, in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Neutralization (if permissible by your institution's guidelines) :
-
For acidic waste, a neutralization step may be required.
-
Slowly add a weak base, such as sodium bicarbonate, to a diluted solution of the acid until the pH is between 6 and 8.
-
This procedure should be performed in a fume hood with appropriate PPE.
-
-
Final Disposal :
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Safe handling and disposal workflow for this compound.
References
- 1. This compound | C6H8O4 | CID 5371506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uprm.edu [uprm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
